Tolperisone Hydrochloride
Description
Historical Context and Evolution of Research on Tolperisone (B1682978) Hydrochloride
The genesis of tolperisone hydrochloride can be traced back to 1956 when it was synthesized by Gedeon Richter Pharmaceutical Works openmedicinalchemistryjournal.comnih.gov. Early academic efforts focused on elucidating its pharmacological properties. In 1958, Nádor and Pórszász reported the first pharmacological evaluation, highlighting its central anti-nicotine action without parasympatholytic activity openmedicinalchemistryjournal.comnih.gov. Further foundational research by Pórszász et al. provided a detailed characterization of its interneuron blocking activity in animal models, establishing tolperisone as a specific inhibitor of central nervous multineuronic synapses openmedicinalchemistryjournal.comnih.gov. This early work laid the groundwork for its introduction into clinical practice in the 1960s, primarily indicated for managing muscular hypertonia openmedicinalchemistryjournal.comnih.govwikipedia.orgiijls.com.
The evolution of research saw investigations into its molecular mechanism of action. Studies by Hinck and Koppenhofer (1997, 2001) delved into the effects of tolperisone on ionic currents in the node of Ranvier of sciatic nerves in Xenopus laevis, demonstrating a marked and reversible depression of voltage-dependent sodium currents at concentrations of 100 µmole/L nih.gov. Concurrently, Farkas et al. (1989) evaluated its effects on extracellularly recorded spinal root potentials and spinal reflex activities in spinal cats, observing the inhibition of both mono- and polysynaptic reflexes nih.gov. These findings suggested a depressant, membrane-stabilizing mechanism of action nih.gov. While many early clinical trials (1960s-1970s) were conducted, the European Medicines Agency (EMA) noted that their standards were generally lower than current expectations for clinical studies europa.eu. Nevertheless, subsequent research, particularly from the 2000s onwards, has continued to confirm and detail its actions on voltage-gated sodium and calcium channels openmedicinalchemistryjournal.comnih.goviijls.comnih.govmims.comdrugbank.com.
Contemporary Significance of this compound as a Therapeutic Agent
In contemporary academic research, this compound stands out as a centrally acting skeletal muscle relaxant with significant therapeutic relevance. A key distinguishing feature highlighted in numerous studies is its membrane-stabilizing properties and its ability to inhibit mono- and polysynaptic spinal reflex transmission via presynaptic and postsynaptic mechanisms, largely through relatively selective, reversible blockade of voltage-gated sodium and calcium channels nih.goviijls.commims.comdrugbank.comtandfonline.com. Unlike many other centrally acting muscle relaxants, tolperisone is consistently reported in academic literature as not being associated with significant sedation or cognitive impairment, which provides a notable advantage in its therapeutic profile openmedicinalchemistryjournal.comiijls.comnih.govmims.comdrugbank.comtandfonline.comresearchgate.net.
Its contemporary applications, supported by ongoing research, include the symptomatic treatment of pathologically increased skeletal muscle tone resulting from neurological conditions such as pyramidal tract damage, multiple sclerosis, myelopathy, and encephalomyelitis, as well as spastic paralysis and other encephalopathies characterized by muscular dystonia wikipedia.org. Furthermore, tolperisone is widely used for painful reflex muscle spasms openmedicinalchemistryjournal.comnih.govresearchgate.netnih.gov. Recent academic investigations have also expanded into novel therapeutic areas. For instance, a 2024 study explored tolperisone's potential to improve motor functions in Parkinson's disease by inhibiting matrix metalloproteinase 9 (MMP-9) and downregulating p38 MAPK and ERK1/2 signaling cascades, demonstrating restored neuron counts and alleviated motor dysfunction in rotenone-exposed mice nih.gov. This highlights its ongoing significance beyond conventional muscle relaxation.
Scope and Objectives of Academic Inquiry into this compound
Academic inquiry into this compound continues to pursue several key objectives, aiming to deepen the understanding of its mechanism of action and expand its therapeutic utility. A primary focus involves further elucidating its precise molecular interactions with ion channels, particularly voltage-gated sodium and calcium channels openmedicinalchemistryjournal.comnih.goviijls.comnih.govmims.comdrugbank.com. Researchers are interested in identifying the specific inhibitory effects of tolperisone on various use-independent sodium channel subtypes, such as Nav1.2, Nav1.3, Nav1.7, and Nav1.8, especially in the context of pain pathways openmedicinalchemistryjournal.comnih.gov. This includes exploring its impact on brain regions crucial for pain sensation, such as the prefrontal cortex, insula, thalamus, and secondary somatosensory cortex openmedicinalchemistryjournal.comnih.gov.
Another significant area of academic investigation pertains to its pharmacokinetics. Studies have revealed considerable interindividual variability in the area under the curve (AUC) and maximum plasma concentration (Cmax) of tolperisone, suggesting a need for further research into individualized dosing strategies to optimize therapeutic outcomes nih.gov. This has also driven research into developing sustained-release formulations designed to maintain consistent plasma concentrations over extended periods, thereby potentially reducing dosing frequency and improving drug delivery rjpdft.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO.ClH/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17;/h6-9,14H,3-5,10-12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUVYROEHQQAKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045868 | |
| Record name | Tolperisone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3644-61-9, 70312-00-4 | |
| Record name | Tolperisone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3644-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tolperisone hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003644619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tolperisone hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tolperisone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2045868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4'-dimethyl-3-piperidinopropiophenone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.797 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLPERISONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z075K2TIG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Pharmacological Characterization of Tolperisone Hydrochloride
Elucidation of the Molecular Mechanism of Action
Tolperisone's pharmacological profile is primarily characterized by its inhibitory effects on voltage-gated sodium and calcium channels, which contribute to its membrane-stabilizing properties and its ability to reduce neuronal excitability nih.govpatsnap.compatsnap.com.
Modulation of Voltage-Gated Sodium Channels
The local anesthetic receptor site on voltage-dependent sodium channels is considered a crucial mechanism of action for tolperisone (B1682978) nih.gov. Tolperisone has a potent blocking effect on these channels, and its action is highly state-dependent d-nb.info. It causes a shift of the steady-state availability curve of voltage-dependent sodium currents to more negative potentials and prolongs channel refractoriness nih.gov.
Tolperisone exhibits differential effects on various voltage-gated sodium channel isoforms (Nav), distinguishing it from local anesthetics like lidocaine (B1675312) nih.gov. Studies comparing tolperisone and lidocaine on seven different isoforms (Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.7, and Nav1.8) expressed in Xenopus laevis oocytes have revealed significant differences in their half-maximal inhibitory concentrations (IC50s) nih.govopenmedicinalchemistryjournal.comnih.govresearchgate.net.
For tolperisone, the lowest IC50 (49 µmol/L) was observed for Nav1.8, an isoform important in peripheral nerves nih.gov. Tolperisone specifically inhibits use-independent sodium channels, including Nav1.2, Nav1.3, Nav1.7, and Nav1.8, which are implicated in pain pathways nih.govopenmedicinalchemistryjournal.commdpi.com. While lidocaine showed the lowest IC50 for Nav1.2 (68 µmol/L), tolperisone's potency was comparable to or even higher than lidocaine's for Nav1.6, Nav1.7, and Nav1.8 nih.govmdpi.com.
| Sodium Channel Isoform | Tolperisone IC50 (µmol/L) | Lidocaine IC50 (µmol/L) | Primary Relevance |
| Nav1.2 | Not specified, but higher than Lidocaine nih.gov | 68 nih.gov | Brain, CNS portico.org |
| Nav1.3 | Not specified nih.govopenmedicinalchemistryjournal.com | Not specified nih.govopenmedicinalchemistryjournal.com | Brain, CNS portico.org |
| Nav1.7 | Inhibited nih.govopenmedicinalchemistryjournal.commdpi.com | Not specified nih.gov | Sensory neurons, pain openmedicinalchemistryjournal.commdpi.comportico.orgucl.ac.uk |
| Nav1.8 | 49 nih.gov | 128 nih.gov | Peripheral nerve, sensory neurons, pain nih.govopenmedicinalchemistryjournal.commdpi.comportico.orgucl.ac.uk |
By blocking voltage-gated sodium channels, tolperisone reduces the influx of sodium ions into neurons, thereby dampening neuronal excitability and the transmission of abnormal nerve impulses patsnap.compatsnap.com. This action contributes to its membrane-stabilizing properties criticalcareshock.compatsnap.comnih.gov. Tolperisone effectively inhibits afferent nociceptive input to the spinal cord, attenuates spinal reflexes, and inhibits descending reticulo-spinal projections nih.govopenmedicinalchemistryjournal.com. It can also depress action potential propagation in both myelinated A-fibers and unmyelinated C-fibers, as well as cause a depression of dorsal root stimulation-evoked ventral root potentials openmedicinalchemistryjournal.com. These effects collectively result in decreased neuronal excitability and reduced nerve conduction, particularly impacting motor neuron excitability and afferent nerve conduction criticalcareshock.comnih.gov.
Specificity for Sodium Channel Isoforms (e.g., Nav1.2, Nav1.3, Nav1.7, Nav1.8)
Effects on Synaptic Transmission and Neurotransmitter Release
Tolperisone modulates the transmission of nerve signals that contribute to muscle spasms and pain patsnap.compatsnap.com. Its multifaceted mechanism includes reducing synaptic transmission in the spinal cord patsnap.com. This is achieved, in part, through its combined action on voltage-gated sodium and calcium channels, which are crucial for the release of neurotransmitters from presynaptic terminals nih.govwilliams.edu. The drug decreases the amplitude and frequency of action potentials and reduces transmitter release mims.com.
Tolperisone has been shown to inhibit depolarization-induced glutamate (B1630785) release from rat brain synaptosomes in a concentration-dependent manner mdpi.comnih.govresearchgate.net. Studies using 4-aminopyridine (B3432731), a K+-channel inhibitor that induces depolarization and neurotransmitter release dependent on both sodium and calcium channels, demonstrated that tolperisone significantly inhibited this release mdpi.commdpi.comnih.gov. For instance, 100 µM tolperisone significantly inhibited glutamate release induced by 4-aminopyridine mdpi.com. This attenuation of glutamate release is primarily attributed to its blockade of voltage-dependent sodium channels, though calcium channel inhibition may also play a role at higher concentrations nih.govnih.govresearchgate.net. Tolperisone can also normalize elevated cerebrospinal fluid (CSF) glutamate levels in neuropathic rats mdpi.comnih.govnih.gov.
| Stimulus | Tolperisone Concentration | Effect on Glutamate Release (from synaptosomes) | Primary Channel Mechanism Implicated |
| 4-aminopyridine-induced depolarization | 40, 100, 400 µM | Inhibited (concentration-dependent) nih.gov | Sodium and Calcium Channels mdpi.commdpi.comnih.gov |
| 4-aminopyridine-induced depolarization | 100 µM | Significantly inhibited mdpi.com | Sodium Channels primarily, Calcium Channels also involved mdpi.com |
Role in Spinal Reflex Depression (Mono- and Polysynaptic Reflexes)
Tolperisone hydrochloride primarily functions as a centrally acting muscle relaxant by inhibiting both mono- and polysynaptic reflex transmission. mims.comdhgpharma.com.vn This inhibitory action is achieved through a combination of pre-synaptic and post-synaptic mechanisms. mims.comdhgpharma.com.vn Research indicates that Tolperisone exerts its spinal reflex inhibitory effect predominantly via presynaptic inhibition of neurotransmitter release, specifically glutamate, from primary afferent nerve endings. researchgate.net14.139.156
Studies in decerebrated (spinal) and intact rats have demonstrated that Tolperisone causes a depression of polysynaptic flexor reflexes, highlighting the spinal cord as a crucial site of its action. nih.gov Furthermore, it has been shown to significantly attenuate monosynaptic reflex potentials, afferent fiber potentials, and excitatory postsynaptic potentials (EPSPs) in in vitro isolated hemisected rat spinal cord preparations and in vivo in decerebrated, laminectomized rats. nih.govopenmedicinalchemistryjournal.com Distinctively, Tolperisone's effects on spinal reflexes differ from those of other muscle relaxants such as baclofen (B1667701) and benzodiazepines. While baclofen and benzodiazepines might abolish monosynaptic reflexes and only partially inhibit polysynaptic reflexes, Tolperisone specifically inhibits monosynaptic reflexes and partially affects polysynaptic reflexes. openmedicinalchemistryjournal.com
Membrane Stabilizing Properties and Cellular Electrophysiology
A fundamental aspect of this compound's mechanism of action is its ability to stabilize neuronal membranes. mims.comdhgpharma.com.vnmims.com This membrane stabilization is achieved by reducing the influx of sodium (Na+) ions into nerve cells, which in turn decreases the amplitude and frequency of action potentials. mims.commims.comogyei.gov.hu The chemical structure of Tolperisone bears a resemblance to that of local anesthetics like lidocaine, suggesting that it may interact with similar receptor sites to exert its effects. 14.139.156d-nb.info Consistent with this, Tolperisone exhibits local anesthetic-like properties through its blockade of sodium channels. d-nb.infopatsnap.com
Beyond its effects on sodium channels, Tolperisone also inhibits voltage-dependent calcium (Ca2+) channels. mims.comdhgpharma.com.vnresearchgate.net14.139.156mims.comsterisonline.comuzh.ch This inhibition of calcium channels contributes to a reduction in neurotransmitter release. mims.comdhgpharma.com.vnmims.com Studies have confirmed that Tolperisone selectively and reversibly blocks voltage-gated sodium channels (e.g., Nav 1.4) and voltage-gated calcium channels, leading to a decrease in the hyperexcitability of motor neurons. researchgate.net14.139.156d-nb.infopatsnap.comuzh.chtandfonline.comresearchgate.net
Distinctive Pharmacodynamic Profile: Non-Sedative Central Muscle Relaxation
This compound is classified as a centrally acting muscle relaxant. mims.comdhgpharma.com.vnpatsnap.comsterisonline.comtandfonline.comresearchgate.netdrugbank.com A prominent and distinguishing characteristic of its pharmacodynamic profile is its non-sedative property. mims.comdhgpharma.com.vn14.139.156ogyei.gov.hupatsnap.comuzh.chtandfonline.comresearchgate.netdrugbank.com Unlike several other centrally acting skeletal muscle relaxants, Tolperisone is not typically associated with somnolence or impairment of cognitive function. 14.139.156patsnap.comtandfonline.com This absence of sedative effects is largely attributed to its mechanism of action, which does not involve direct interactions with adrenergic, cholinergic, GABAergic, or serotoninergic receptors. 14.139.156
Tolperisone exhibits a high affinity for nervous tissue, with the highest concentrations observed in the brain stem, spinal cord, and peripheral nerves, where it exerts its therapeutic effects. ogyei.gov.hudrugbank.com By acting on these central nervous system components, Tolperisone effectively helps reduce muscle tension and tone, thereby alleviating pain associated with muscle spasms. patsnap.comsterisonline.com
Comprehensive Pharmacokinetics of this compound
The pharmacokinetic profile of this compound details its absorption, distribution, metabolism, and elimination within biological systems.
Absorption and Distribution Dynamics in Biological Systems
Tolperisone is characterized by its rapid absorption following oral administration, with efficient uptake occurring from the small intestines. mims.comdhgpharma.com.vnmims.commims.comsciforschenonline.org Peak plasma concentrations are typically attained within a relatively short period, ranging from 30 to 60 minutes or 0.5 to 1 hour after oral dosing. mims.comdhgpharma.com.vnmims.commims.comsciforschenonline.org
Due to an extensive first-pass metabolism, the absolute bioavailability of Tolperisone is relatively low, estimated to be approximately 17% to 20%. mims.comdhgpharma.com.vnmims.comogyei.gov.humims.com Notably, the bioavailability of Tolperisone is significantly enhanced when administered with a high-fat meal; this can increase bioavailability by approximately 100% and elevate the peak plasma concentration by about 45% compared to administration under fasting conditions. mims.comdhgpharma.com.vnmims.commims.com
Once absorbed, Tolperisone is widely distributed throughout the body, reaching major organs including the central nervous system. ogyei.gov.hudrugbank.comclinicaltrials.gov The volume of distribution has been reported as 5 L/kg. mims.commims.commims.com It is important to note that considerable inter-individual variation in pharmacokinetic parameters, such as the area under the curve (AUC) and peak plasma concentration (Cmax), has been observed. 14.139.156researchgate.net
Metabolic Pathways and Enzyme Systems Involved
Tolperisone undergoes intensive metabolism primarily in the liver and kidneys. dhgpharma.com.vnmims.commims.com The drug is extensively metabolized, with only a small fraction (ranging from 0.1% to less than 1%) of the total administered dose being excreted unchanged in the urine. 14.139.156mims.commims.comresearchgate.net The metabolites are almost exclusively eliminated via the kidneys, accounting for over 99% of excretion. dhgpharma.com.vnmims.commims.com
In vitro studies utilizing human liver microsomes indicate that methyl-hydroxylation, leading to the formation of hydroxymethyl-tolperisone (M1), constitutes the main metabolic route. nih.gov The biotransformation of Tolperisone involves both P450-dependent and P450-independent microsomal pathways. ogyei.gov.hunih.gov The metabolic process is NADPH-dependent, as the absence of this coenzyme leads to a complete cessation of Tolperisone consumption. ogyei.gov.hu Furthermore, evidence suggests that P450-independent metabolism is mediated to a minor extent by Flavin-containing monooxygenase 3 (FMO3). ogyei.gov.hunih.gov The detection of specific metabolites and indirect evidence from inhibition studies also point towards a substantial involvement of a presumed microsomal carbonyl reductase in the metabolism of Tolperisone. ogyei.gov.hunih.gov
Role of Cytochrome P450 Isoforms (CYP2D6, CYP2C19, CYP1A2)
Cytochrome P450 (CYP) isoforms play a significant role in the metabolism of this compound. ogyei.gov.hunih.gov CYP2D6 has been identified as the prominent and key enzyme primarily responsible for Tolperisone's metabolism. mims.comdhgpharma.com.vnmims.comogyei.gov.humims.comresearchgate.netnih.govresearchgate.net In addition to CYP2D6, other CYP isoforms, namely CYP2C19, CYP2B6, and CYP1A2, are also involved in its metabolism, though to a lesser extent. mims.commims.comdhgpharma.com.vnmims.comogyei.gov.humims.comnih.govresearchgate.net
The formation of hydroxymethyl-tolperisone, which is the main metabolite, is specifically mediated by CYP2D6, CYP2C19, and CYP1A2, but not by CYP2B6. nih.govcaymanchem.com The genetic polymorphism of CYP2D6 and CYP2C19 has been shown to significantly influence Tolperisone pharmacokinetics, contributing to the observed inter-individual variability in drug exposure. researchgate.netresearchgate.net
Data Tables
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference(s) |
| Bioavailability | 17-20% | mims.comdhgpharma.com.vnmims.comogyei.gov.humims.com |
| Time to Peak Plasma Conc. | 30-60 minutes / 0.5-1 hour | mims.comdhgpharma.com.vnmims.commims.comsciforschenonline.org |
| Volume of Distribution | 5 L/kg | mims.commims.commims.com |
| Elimination Half-life | 1.5-2.5 hours | mims.commims.commims.comsciforschenonline.org |
| Unchanged Drug Excreted in Urine | 0.1% - <1% | 14.139.156mims.commims.comresearchgate.net |
| Metabolites Excreted via Kidneys | >99% | dhgpharma.com.vnmims.commims.com |
Table 2: Primary Enzyme Systems Involved in this compound Metabolism
| Enzyme System/Pathway | Role in Metabolism | Reference(s) |
| Cytochrome P450 (CYP2D6) | Prominent and key enzyme; primary hydroxylation | mims.comdhgpharma.com.vnmims.comogyei.gov.humims.comresearchgate.netnih.govresearchgate.net |
| Cytochrome P450 (CYP2C19) | Involved to a lesser extent; contributes to hydroxymethyl-tolperisone formation | mims.comdhgpharma.com.vnmims.comogyei.gov.humims.comnih.govresearchgate.netcaymanchem.com |
| Cytochrome P450 (CYP1A2) | Involved to a lesser extent; contributes to hydroxymethyl-tolperisone formation | mims.comdhgpharma.com.vnmims.comogyei.gov.humims.comnih.govresearchgate.netcaymanchem.com |
| Cytochrome P450 (CYP2B6) | Involved to a lesser extent; does NOT mediate hydroxymethyl-tolperisone formation | mims.comdhgpharma.com.vnmims.commims.comnih.gov |
| Flavin-containing monooxygenase 3 (FMO3) | Mediates P450-independent metabolism to a small extent | ogyei.gov.hunih.gov |
| Microsomal Carbonyl Reductase | Presumed substantial involvement in metabolism | ogyei.gov.hunih.gov |
| NADPH-dependent | Required coenzyme for metabolism | ogyei.gov.hu |
Identification and Pharmacological Relevance of Metabolites (e.g., Hydroxymethyl Tolperisone)
Tolperisone undergoes extensive metabolism primarily in the liver and kidneys wikipedia.orgogyei.gov.hu. The principal metabolic pathway involves the cytochrome P450 (CYP) system, with CYP2D6 identified as the prominent enzyme nih.govresearchgate.netzuventus.commims.comnih.govresearchgate.netresearchgate.net14.139.156caymanchem.comnih.gov. Additionally, CYP2C19, CYP1A2, and CYP2B6 are involved to a lesser extent in its biotransformation nih.govresearchgate.netmims.comnih.govresearchgate.netresearchgate.netcaymanchem.comnih.govresearcher.life.
The main metabolite formed through hydroxylation is hydroxymethyl tolperisone zuventus.com14.139.156caymanchem.comnih.govresearchgate.net. Other identified metabolites include hydroxy-tolperisone, formed via reduction, as well as carbonyl-reduced M1 (hydroxymethyl tolperisone) and a carbonyl-reduced parent compound (m/z 247) nih.govresearchgate.net. The formation of hydroxymethyl tolperisone is specifically mediated by CYP2D6, CYP2C19, and CYP1A2, but not by CYP2B6 nih.gov.
There is conflicting information regarding the pharmacological activity of these metabolites. Some research indicates that hydroxymethyl tolperisone is an active metabolite zuventus.com14.139.156researchgate.net. Conversely, other sources suggest that tolperisone is metabolized to inactive metabolites ogyei.gov.huresearchgate.netresearchgate.netcaymanchem.com. Furthermore, in vitro studies indicate that both P450-dependent and P450-independent microsomal biotransformations contribute to tolperisone's metabolism ogyei.gov.hunih.gov. Flavin-containing monooxygenase 3 (FMO3) has also been implicated in its metabolism to a small extent nih.gov.
Elimination Kinetics and Excretion Profiles
Tolperisone is rapidly absorbed from the gastrointestinal tract following oral administration mims.comsciforschenonline.orggoogle.com. Peak plasma concentrations (Tmax) are typically reached between 0.9 and 1.5 hours wikipedia.orgresearchgate.netsciforschenonline.orgnih.govdustri.com. The oral bioavailability of tolperisone is relatively low, approximately 17-22.3%, primarily due to significant first-pass metabolism ogyei.gov.humims.comresearchgate.netsciforschenonline.org. Bioavailability can be increased when the drug is taken with food mims.comgoogle.com.
The elimination half-life (T1/2) of tolperisone generally ranges from 1.0 to 2.5 hours mims.com14.139.156researchgate.netsciforschenonline.orgnih.govdustri.comzuventus.com. Some reports indicate a biphasic elimination, with a first phase half-life of 2 hours and a second phase of 12 hours wikipedia.org. Tolperisone and its metabolites are predominantly excreted via the kidneys wikipedia.orgzuventus.commims.comzuventus.comzynapte.com. While 98% of the administered dose (including metabolites) is excreted in the urine within 24 hours mims.comzuventus.com, only a minimal amount, approximately 0.1% of the total dose, appears in the urine as unchanged drug over the same period 14.139.156researchgate.net.
Investigation of Pharmacokinetic Variability
Tolperisone exhibits considerable interindividual pharmacokinetic variability, which can lead to diverse pharmacological effects among patients researchgate.netresearchgate.netnih.govdustri.comeuropa.eubiocrick.comnih.gov. This substantial variability suggests that individual dose titration may be necessary to achieve optimal therapeutic outcomes 14.139.156researchgate.netnih.govdustri.comeuropa.eubiocrick.comnih.gov. Studies have observed high variability (exceeding 100%) in key bioavailability parameters such as AUC and Cmax researchgate.net. Furthermore, the within-subject variability for Cmax has been reported at 46.99%, classifying tolperisone as a highly variable drug europa.eu.
Influence of Genetic Polymorphisms (e.g., CYP2D6*10 Allele)
A significant contributor to the observed interindividual variability in tolperisone plasma concentrations is the genetic polymorphism of drug-metabolizing enzymes 14.139.156researchgate.net. As previously noted, CYP2D6 is a highly polymorphic enzyme and the primary metabolizer of tolperisone nih.govresearchgate.netresearchgate.net.
Research, particularly in populations where specific alleles are prevalent, has investigated the influence of genetic polymorphisms such as the CYP2D610 allele on tolperisone pharmacokinetics nih.govresearchgate.netresearchgate.net. Studies have shown that individuals with the CYP2D610/10 and CYP2D6wt/10 genotypes exhibit significantly higher maximum plasma concentrations (Cmax) and lower apparent oral clearance (CL/F) compared to those with the CYP2D6wt/wt genotype nih.govresearchgate.netresearchgate.netresearchgate.net. Specifically, the area under the curve extrapolated to infinity (AUCinf) for the CYP2D610/10 group was 5.18-fold higher, and for the CYP2D6wt/10 group, it was 2.25-fold higher than the CYP2D6wt/*wt group nih.govresearchgate.netresearchgate.netresearchgate.net. The variability in Cmax and AUC was more pronounced as the activity of CYP2D6 decreased nih.govresearchgate.netresearchgate.net.
Beyond CYP2D6, genetic polymorphism of CYP2C19 also affects tolperisone pharmacokinetics researchgate.netresearchgate.netresearcher.lifepillbuys.com. For instance, a 3.59-fold increase in AUC0-∞ has been observed in CYP2C19 poor metabolizers (PMs) compared to extensive metabolizers (EMs) nih.govresearchgate.net. The apparent oral clearance (CL/F) of tolperisone in the CYP2C19 PM group was notably lower, by 84%, than in the CYP2C19 intermediate metabolizer (IM) group pillbuys.com.
Combined effects of genetic polymorphisms in both CYP2D6 and CYP2C19, along with other factors like cigarette smoking, can further amplify pharmacokinetic variability nih.govresearchgate.net. For example, a 25.9-fold increase in AUC0-∞ was observed in CYP2D610/10-CYP2C19PM-Non-smokers when compared to CYP2D6wt/wt-CYP2C19EM-Smokers nih.govresearchgate.net. These findings underscore the complex interplay of genetic factors in determining tolperisone's pharmacokinetic profile.
Interindividual Differences in Exposure Metrics (AUC, Cmax)
The high degree of interindividual variability in tolperisone exposure metrics, specifically AUC and Cmax, is a well-documented aspect of its pharmacokinetics researchgate.netnih.govdustri.comeuropa.eubiocrick.comnih.gov. In studies involving healthy volunteers, the AUC0-infinity has been reported to vary significantly, ranging from 125.9 to 1,241.3 ng/mL·h researchgate.netnih.govdustri.com. Similarly, Cmax values have shown a wide range, from 64.2 to 784.9 ng/mL researchgate.netnih.govdustri.com. This substantial spread in exposure levels contributes directly to the variable pharmacological effects observed among individuals and reinforces the need for personalized dosing strategies 14.139.156researchgate.netnih.govdustri.comeuropa.eubiocrick.comnih.gov.
Table 1: Pharmacokinetic Parameters of Oral Tolperisone in Healthy Volunteers researchgate.netnih.govdustri.com
| Parameter (Unit) | Range | Mean ± SD |
| AUC₀-∞ (ng/mL·h) | 125.9 – 1,241.3 | Not specified |
| Cmax (ng/mL) | 64.2 – 784.9 | Not specified |
| Tmax (h) | Not specified | 0.90 ± 0.31 |
| Half-life (h) | Not specified | 1.00 ± 0.28 |
Table 2: Influence of CYP2D6 Genotypes on Tolperisone AUCinf nih.govresearchgate.netresearchgate.netresearchgate.net
| CYP2D6 Genotype | AUCinf Relative to CYP2D6wt/wt |
| CYP2D6wt/wt | 1.00-fold |
| CYP2D6wt/10 | 2.25-fold higher |
| CYP2D610/10 | 5.18-fold higher |
Preclinical Research Models and Methodologies for Tolperisone Hydrochloride
In Vitro Studies on Cellular and Subcellular Preparations
In vitro research employs controlled experimental settings to dissect the molecular and cellular effects of tolperisone (B1682978) hydrochloride, offering insights into its interactions with specific biological targets and its metabolic fate.
Human Liver Microsome and Recombinant Enzyme Systems for Metabolic Analysis
The metabolic pathways of tolperisone have been thoroughly investigated using human liver microsomes (HLM) and recombinant enzyme systems. These studies are crucial for understanding how the compound is biotransformed within the human body. Methyl-hydroxylation (producing metabolite M1 at m/z 261) has been identified as the primary metabolic route in HLM. Additionally, other metabolites with mass units greater than the parent compound and the hydroxy-metabolite (m/z 247 and m/z 263, respectively) have been detected nih.gov.
Cytochrome P450 (P450) enzymes play a significant role in tolperisone metabolism, with CYP2D6 identified as the most prominent enzyme involved. Other P450 isoforms, including CYP2C19, CYP2B6, and CYP1A2, contribute to a lesser extent nih.gov. The formation of hydroxymethyl-tolperisone is specifically mediated by CYP2D6, CYP2C19, and CYP1A2, but not CYP2B6 nih.gov. Research indicates that tolperisone undergoes both P450-dependent and P450-independent microsomal biotransformations to a comparable degree nih.gov.
Further metabolic analysis showed that tolperisone inhibited methyl p-tolyl sulfide (B99878) oxidation with a K_i of 1200 µM in recombinant flavin-containing monooxygenase 3 (FMO3) systems. Tolperisone also exhibited competitive inhibition of dextromethorphan (B48470) O-demethylation and bufuralol (B1668043) hydroxylation, with K_i values of 17 µM and 30 µM, respectively nih.gov.
Table 1: Key Enzymes Involved in Tolperisone Metabolism
| Enzyme System/Isoform | Primary Metabolic Route/Involvement | Inhibition Constant (K_i) |
| Human Liver Microsomes | Methyl-hydroxylation (M1) | N/A |
| CYP2D6 | Prominent in overall metabolism, hydroxymethyl-tolperisone formation | N/A |
| CYP2C19 | Minor involvement, hydroxymethyl-tolperisone formation | N/A |
| CYP1A2 | Minor involvement, hydroxymethyl-tolperisone formation | N/A |
| CYP2B6 | Minor involvement, no hydroxymethyl-tolperisone formation | N/A |
| FMO3 | Inhibition of methyl p-tolyl sulfide oxidation | 1200 µM |
| Dextromethorphan O-demethylation (CYP2D6 activity) | Competitive inhibition | 17 µM |
| Bufuralol hydroxylation (CYP2D6 activity) | Competitive inhibition | 30 µM |
Ion Channel Functionality Assays (e.g., Xenopus Oocytes)
Tolperisone's mechanism of action primarily involves the blockade of voltage-gated sodium and calcium channels wikipedia.orgwikidoc.orgnih.goveuropa.euijper.orgopenmedicinalchemistryjournal.com. Xenopus laevis oocytes serve as a widely utilized heterologous expression system for studying the functionality of ion channels. The large size of Xenopus oocytes simplifies the injection of complementary RNA (cRNA) and facilitates subsequent electrophysiological recordings of ion channel currents. This system also allows for efficient translation of injected cRNA, leading to a high number of ion channels expressed in the plasma membrane nmi.detaylorfrancis.comcreative-bioarray.comnih.gov.
Automated and manual Xenopus oocyte voltage-clamp electrophysiology assays are commonly employed for drug screening and compound profiling on various ion channel targets, ensuring high data quality and reproducibility nmi.decreative-bioarray.comechinobase.org. Studies utilizing Xenopus oocytes expressing voltage-gated sodium channel isoforms, specifically Nav1.6 and Nav1.7, have demonstrated that tolperisone significantly reduces sodium current semmelweis.hu. Furthermore, tolperisone has been shown to exhibit N-type calcium channel blocking activity openmedicinalchemistryjournal.com.
Table 2: Effects of Tolperisone on Ion Channels in In Vitro Assays
| Ion Channel Type | Model System (e.g., Xenopus Oocytes) | Observed Effect | Primary Mechanism |
| Voltage-gated Sodium Channels (e.g., Nav1.6, Nav1.7) | Xenopus oocytes | Significant decrease in sodium current | Blockade of channel conductance |
| Voltage-gated Calcium Channels (N-type) | Various (including isolated nerve membranes) | Inhibitory effects on calcium channels | Blockade of channel conductance, potentially reducing transmitter release |
Synaptosomal Preparations for Neurotransmitter Release Studies
Synaptosomal preparations are valuable in vitro models for investigating synaptic function and the release of neurotransmitters. Research has demonstrated that tolperisone inhibits the release of glutamate (B1630785) from rat brain synaptosomes researchgate.netnih.govresearchgate.net. This inhibitory effect is primarily attributed to the blockade of voltage-dependent sodium channels, with the involvement of calcium channels becoming apparent at higher concentrations researchgate.netnih.gov.
Specifically, tolperisone inhibited 4-aminopyridine-induced glutamate release in a concentration-dependent manner, with tested concentrations including 40, 100, and 400 µM nih.gov. While tolperisone also decreased glutamate release induced by high potassium concentrations, this effect was observed only at higher drug concentrations nih.gov. It is notable that pregabalin (B1679071), despite its established efficacy in in vivo neuropathic pain models, did not affect glutamate release from synaptosomes under comparable experimental conditions, suggesting a distinct mechanism of action compared to tolperisone semmelweis.huresearchgate.netnih.gov.
Table 3: Effect of Tolperisone on Glutamate Release from Rat Brain Synaptosomes
| Stimulus for Glutamate Release | Tolperisone Concentration (µM) | Effect on Glutamate Release | Primary Mechanism | Comparative Note (vs. Pregabalin) |
| 4-aminopyridine-induced | 40, 100, 400 | Concentration-dependent inhibition | Voltage-dependent sodium channel blockade | Inhibited by tolperisone, not by pregabalin nih.gov |
| High potassium concentration-induced | Higher concentrations only | Decreased | Calcium channel involvement at higher conc. | Inhibited by tolperisone at higher conc., not by pregabalin nih.gov |
Isolated Spinal Cord Preparations for Reflex Activity Analysis
Isolated, hemisected spinal cord preparations from rats provide a crucial in vitro model for analyzing the effects of pharmacological agents on spinal reflexes. Studies using this model have shown that tolperisone dose-dependently depresses the ventral root potential in isolated hemisected spinal cords of 6-day-old rats researchgate.net.
Tolperisone significantly attenuates various spinal reflex components, including monosynaptic reflex potentials, afferent fiber potentials, and excitatory postsynaptic potential (EPSP) related potentials in vitro nih.gov. It effectively reduces increased mono- and polysynaptic reflex activity to a physiological level in a dose-dependent manner europa.eueuropa.eu. This inhibitory action on spinal reflexes is predominantly mediated by presynaptic inhibition of transmitter release from the primary afferent endings, which is achieved through a combined action on voltage-gated sodium and calcium channels researchgate.net.
Table 4: Effects of Tolperisone on Spinal Reflexes in Isolated Rat Spinal Cord
| Spinal Reflex Component | Observed Effect (in vitro) | Dose-Dependency | Proposed Mechanism |
| Ventral Root Potential | Dose-dependent depression | Yes | Combined blockade of voltage-gated Na+ and Ca2+ channels at presynaptic terminals researchgate.net |
| Monosynaptic Reflex Potentials | Significant attenuation | Yes | Presynaptic inhibition of transmitter release researchgate.net |
| Afferent Fiber Potentials | Significant attenuation | Yes | Presynaptic inhibition of transmitter release researchgate.net |
| EPSP Related Potentials | Significant attenuation | Yes | Presynaptic inhibition of transmitter release researchgate.net |
| Polysynaptic Reflex Activity | Dose-dependent reduction | Yes | Presynaptic inhibition of transmitter release researchgate.net |
In Vivo Studies in Animal Models
Investigations in Rodent Models of Spasticity and Muscle Spasm
Rodent models, primarily rats and mice, have been extensively employed to investigate the effects of tolperisone hydrochloride on muscle spasms and pain relief . In laminectomized mice, single intravenous applications of tolperisone were observed to transiently inhibit the amplitude of monosynaptic reflex potentials, suggesting a membrane-stabilizing effect nih.gov. Studies in both decerebrated (spinal) and intact rats demonstrated that tolperisone depressed polysynaptic flexor reflexes mediated by group II afferent fibers, highlighting the spinal cord as a crucial target for its action nih.gov.
Tolperisone has also shown notable antinociceptive effects in rat models of neuropathic pain, such as those induced by partial sciatic nerve ligation (pSNL) researchgate.netnih.govmdpi.commedchemexpress.com. In these models, acute oral administration of tolperisone was effective in restoring the decreased paw pressure threshold and normalizing elevated cerebrospinal fluid (CSF) glutamate levels in neuropathic rats, effects comparable to those achieved with pregabalin, a first-line neuropathic pain medication researchgate.netnih.gov. For instance, an oral dose of 100 mg/kg of tolperisone, administered for two weeks, demonstrated a significant effect against tactile allodynia in pSNL rats mdpi.com. Furthermore, preclinical investigations have indicated tolperisone's efficacy in alleviating experimental gamma-rigor of reticular origin, which points to its ability to reduce reticulo-spinal facilitation within the brainstem europa.eu.
Table 5: Effects of Tolperisone in Rodent Models of Spasticity and Muscle Spasm
| Animal Model | Condition/Stimulus | Observed Effect(s) | Mechanism/Target Implied | Relevant Dose/Duration (if available) |
| Laminectomized mice | N/A | Transient inhibition of monosynaptic reflex potentials | Membrane stabilizing effect nih.gov | Single intravenous application |
| Decerebrated (spinal) and intact rats | Polysynaptic flexor reflex mediated by group II afferent fibers | Depression of reflexes nih.gov | Spinal cord as a target nih.gov | N/A |
| Neuropathic rats (pSNL) | Mechanical allodynia, elevated CSF glutamate | Restored paw pressure threshold, normalized CSF glutamate levels researchgate.netnih.gov | Voltage-gated sodium/calcium channel blockade affecting glutamate release researchgate.netnih.gov | Acute oral administration (e.g., 25, 50, 100 mg/kg) researchgate.netnih.gov |
| Neuropathic rats (pSNL) | Tactile allodynia | Significant effect against allodynia mdpi.com | N/A | 100 mg/kg orally for 2 weeks mdpi.com |
| Animal models | Experimental gamma-rigor of reticular origin | Alleviated rigor europa.eu | Reduction of reticulo-spinal facilitation europa.eu | N/A |
Clinical Research on Therapeutic Efficacy of Tolperisone Hydrochloride
Methodological Considerations in Clinical Trial Design for Tolperisone (B1682978) Hydrochloride
Clinical trials investigating Tolperisone hydrochloride have predominantly employed rigorous designs to evaluate its efficacy, with a focus on specific patient populations and well-defined outcome measures.
Randomized, Double-Blind, Placebo-Controlled Trial Designs
Randomized, double-blind, placebo-controlled (RDBPC) trial designs are considered the gold standard for assessing drug efficacy and have been widely utilized in studies of this compound. For instance, a study by Stamenova et al. in 2005, described as an RDBPC multicenter study, investigated the efficacy of this compound in patients with spasticity following cerebral stroke europa.eunih.gov. This 12-week trial included 120 patients aged 18-75 years, who were randomized to receive either this compound (up-titrated up to 900 mg daily) or placebo europa.eunih.govresearchgate.net. Another RDBPC trial by Pratzel et al. (1995) evaluated this compound in 137 patients with painful reflex muscle spasm associated with spinal column or proximal joint diseases, with a treatment duration of 21 days europa.eunih.govnih.gov. Similarly, Melka et al. (1997) conducted a double-blind, placebo-controlled study with 72 patients suffering from spasticity due to neurolathyrism over 12 weeks europa.eunih.govnih.gov. More recent phase II and III studies, such as the STAR study (CLN-201) and RESUME-1 (CLN-301) in the USA, have also employed RDBPC, parallel-group designs to assess this compound's efficacy for acute, painful muscle spasms of the back tandfonline.comclinicaltrials.govdovepress.com. The STAR study enrolled approximately 400 subjects, while RESUME-1 aimed for 1000 subjects tandfonline.comclinicaltrials.gov. These trials typically involve a treatment duration of 14 days, with follow-up periods tandfonline.comclinicaltrials.gov.
Efficacy Endpoints and Outcome Measures in Painful Muscle Spasm (e.g., Visual Analogue Scale, Functional Mobility Assessments)
For painful muscle spasms, various subjective and objective outcome measures are employed. The Visual Analogue Scale (VAS) or Numeric Rating Scale (NRS) is frequently used to quantify pain intensity, both at rest and during movement europa.eunih.govtandfonline.comijbcp.comima-press.netnih.govbiomedpharmajournal.org. In the Pratzel et al. (1995) trial, change in pain (VAS) was the primary efficacy endpoint europa.eunih.gov. Secondary endpoints included functional status using the Roland-Morris Disability Scale, range of motion, and consumption of rescue analgesics europa.eu. Functional mobility assessments are also critical. Measures like the finger-to-floor distance (FFD) and articular excursion on Lasegue's maneuver are utilized to objectively assess improvements in muscle spasm and spinal mobility nih.govijbcp.comnih.gov. In a comparative study, the improvement in articular excursion on Lasegue's maneuver was significantly greater with this compound compared to Thiocolchicoside (B1682803) on day 3 (p = 0.017) and day 7 (p = 0.0001) nih.govnih.gov. The reduction in FFD score was also greater on day 7 (p = 0.0001) with this compound nih.govnih.gov. Global assessment of efficacy by both the patient and investigator is another common secondary endpoint, often using Likert scales europa.eunih.gov. The RESUME-1 study, for instance, used subject-rated pain "right now" on day 14 as its primary efficacy endpoint, assessed using an NRS tandfonline.com.
Comparative Clinical Studies with Other Muscle Relaxants (e.g., Thiocolchicoside, Tizanidine, Baclofen)
Table 1: Comparative Efficacy of Tolperisone vs. Thiocolchicoside in Painful Muscle Spasm
| Efficacy Parameter | Tolperisone Improvement | Thiocolchicoside Improvement | Statistical Significance (p-value) |
| Articular excursion (Lasegue's maneuver) Day 3 | Significantly greater | Less significant | 0.017 |
| Articular excursion (Lasegue's maneuver) Day 7 | Significantly greater | Less significant | 0.0001 |
| Reduction in FFD score Day 7 | Greater | Less significant | 0.0001 |
| Pain score (rest and movement) | Significantly greater | Less significant | 0.0001 |
Table 2: Comparative Efficacy of Tolperisone vs. Baclofen (B1667701) in Spasticity (at Week 6)
| Efficacy Parameter | Tolperisone Group (Mean ± SD) | Baclofen Group (Mean ± SD) | Statistical Significance (p-value) |
| Functional Outcome (BI) | 73 ± 1.32 | 59.31 ± 1.32 | < 0.05 |
| Overall Efficacy Coefficient | 3.6 | 2.3 | < 0.05 |
Efficacy in Neurological Disorders with Increased Muscle Tone
This compound has demonstrated efficacy in managing pathologically elevated skeletal muscle tone associated with various neurological disorders.
Post-Stroke Spasticity Management
Table 3: Efficacy of Tolperisone in Post-Stroke Spasticity (Stamenova 2005 Study)
| Efficacy Parameter | Tolperisone Group (Mean Reduction) | Placebo Group (Mean Reduction) | Statistical Significance (p-value) |
| Mean Ashworth Score Reduction | 1.03 ± 0.71 | 0.47 ± 0.54 | < 0.0001 |
Table 4: Clinically Relevant Improvement in Post-Stroke Spasticity
| Group | Patients with ≥1-point Ashworth Reduction | Statistical Significance (p-value) |
| Tolperisone | 78.3% | < 0.0001 |
| Placebo | 45% |
Spasticity Associated with Multiple Sclerosis and Spinal Cord Injury
Research into the efficacy of this compound in managing spasticity has yielded different outcomes depending on the underlying neurological condition.
Multiple Sclerosis (MS) A placebo-controlled, randomized trial (Avigen Study AV650-018) designed to assess the safety, tolerability, and preliminary efficacy of this compound in subjects with spasticity associated with multiple sclerosis was prematurely terminated. Interim analysis results indicated that the study failed to achieve statistical significance in any evaluated efficacy endpoint europa.eu, clinicaltrialsregister.eu, drugbank.com.
Spinal Cord Injury (SCI) Clinical studies have investigated the role of this compound in spasticity following spinal cord injury. One study compared the clinical efficacy of this compound to baclofen in 150 patients with SCI-induced spasticity over a six-week treatment period, with 75 patients in each group. Efficacy was assessed using measures such as the Modified Ashworth Scale (MAS), Medical Research Council (MRC) scale, and Barthel Index (BI) nih.gov, researchgate.net.
Both treatment groups demonstrated significant improvements in muscle tone, muscle strength, and functional outcomes from baseline. While there was no statistically significant difference in muscle tone and muscle strength improvement between the this compound and baclofen groups, the improvement in functional outcomes, as measured by the Barthel Index, was greater in the this compound group (73 ± 1.32) compared to the baclofen group (59.31 ± 1.32) (p < 0.05) nih.gov.
| Parameter | Baseline (Mean ± SD) | End of 6 Weeks (Mean ± SD) |
| Tolperisone Group (n=75) | ||
| MAS Score | 3.33 ± 0.03 | 1.57 ± 0.05 nih.gov |
| MRC Score | 2.79 ± 0.032 | 3.04 ± 0.032 nih.gov |
| Barthel Index | Not specified | 73 ± 1.32 nih.gov |
| Baclofen Group (n=75) | ||
| MAS Score | 3.34 ± 0.05 | 1.55 ± 0.05 nih.gov |
| MRC Score | 2.79 ± 0.032 | 2.79 ± 0.032 nih.gov |
| Barthel Index | Not specified | 59.31 ± 1.32 nih.gov |
Efficacy in Other Neurological Conditions (e.g., Cerebral Palsy)
This compound has been investigated for its efficacy in managing spasticity arising from other neurological conditions, including cerebral palsy and post-stroke spasticity.
Cerebral Palsy A study involving 50 children with cerebral palsy (mean age 8 years old) assessed the clinical improvement and changes in muscle spasticity using the Modified Ashworth Scale. The results indicated varied levels of improvement in motility:
Significant improvement: 30% of cases europa.eu
Moderate improvement: 24% of cases europa.eu
Slight improvement: 32% of cases europa.eu
Unchanged motility: 14% of cases europa.eu
Efficacy in Musculoskeletal Conditions Involving Muscle Spasm
This compound has also been evaluated for its effectiveness in alleviating muscle spasms associated with various musculoskeletal conditions.
Acute Low Back Pain and Spinal Muscle Spasm
Multiple studies have investigated this compound's efficacy in acute low back pain and spinal muscle spasm.
A Phase 2 dose-ranging study assessed the efficacy of this compound for the relief of pain due to acute back muscle spasm over 14 days. The study found that a specific dose regimen of this compound demonstrated significant improvement in subject-rated pain 'right now' on Day 14 compared to placebo (p = 0.0040), with the numerically lowest pain scores achieved at the highest dose evaluated tandfonline.com, clinicaltrials.gov.
A comparative clinical study evaluated the muscle relaxant effect of this compound versus thiocolchicoside in patients with acute low back pain and spinal muscle spasticity using the Lasegue's Manoeuvre score. Both treatments significantly improved the score from baseline. The percentage improvement in Lasegue's Manoeuvre score for this compound was statistically significantly greater than for thiocolchicoside on both Day 3 and Day 7 nih.gov.
| Treatment | Percentage Improvement in Lasegue's Manoeuvre Score (Day 3) | Percentage Improvement in Lasegue's Manoeuvre Score (Day 7) |
| Tolperisone | 36.74% nih.gov | 67.24% nih.gov |
| Thiocolchicoside | 26.43% nih.gov | 53.38% nih.gov |
| p-value | 0.017 nih.gov | 0.001 nih.gov |
Painful Reflex Muscle Spasm Associated with Spinal Column and Joint Diseases
This compound has been found to be effective in treating painful reflex muscle spasms related to diseases of the spinal column and proximal joints. A placebo-controlled, randomized clinical trial involving 137 patients with such conditions investigated the effect of this compound. The study concluded that this compound provides an effective treatment for painful reflex muscle spasm europa.eu, . This aligns with the broader indication of Tolperisone for muscle spasms occurring in response to local trauma or musculoskeletal and joint disorders, including spondylosis, spondylarthrosis, cervical and lumbar syndromes, and arthrosis europa.eu.
Exploratory Research on Neuropathic Pain Management
Exploratory research has touched upon the potential role of this compound in neuropathic pain management, stemming from its mechanism of action. Tolperisone inhibits sodium channels and also exhibits N-type calcium channel blocking activity . Its mechanism of action suggests a potential influence on pathways involved in pain. A Phase 3 clinical trial, "The Prognostic Value of Biomarkers and the Effect of Tolperisone in Acute Low Back Pain and Sciatic Pain "BETA"," is active but not recruiting, suggesting ongoing investigation into its effects in conditions that may involve a neuropathic component, such as sciatic pain medpath.com. Further research is needed to fully characterize its role in neuropathic pain.
Safety Profile and Pharmacovigilance in Academic Context
Analysis of Drug Interactions with Tolperisone (B1682978) Hydrochloride
Potential Pharmacodynamic Interactions with Concomitant Medications (e.g., NSAIDs, Benzodiazepines)
Tolperisone hydrochloride is generally considered to have a low potential for significant interactions with other pharmaceutical drugs mims.commims.com. However, caution and dose adjustments may be warranted when it is co-administered with certain medications that act on the central nervous system (CNS) or nonsteroidal anti-inflammatory drugs (NSAIDs) mims.comwikipedia.orgscribd.comuni.lu.
Specifically, the European Medicines Agency (EMA) has indicated that tolperisone can potentiate the effects of niflumic acid and other NSAIDs scribd.comuni.lu. Consequently, a reduction in the dosage of the NSAID should be considered if these drugs are administered concomitantly scribd.comuni.lu.
Regarding benzodiazepines and other centrally acting muscle relaxants, although some sources suggest no reported interactions mims.com, others indicate that combining tolperisone with these agents may increase the risk or severity of CNS depression wikipedia.orgguidetoimmunopharmacology.org. Therefore, if co-administration is deemed necessary, careful dose titration and adjustments for both medications are advised to mitigate potential synergistic effects guidetoimmunopharmacology.org.
From a pharmacokinetic perspective, in vitro studies using human liver microsomes and hepatocytes have shown that tolperisone does not significantly inhibit or induce major CYP isoenzymes (CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP1A2, CYP3A4) scribd.com. Nevertheless, pharmacokinetic drug interaction studies involving dextromethorphan (B48470), a CYP2D6 substrate, suggest that co-administration with tolperisone may increase the blood levels of drugs primarily metabolized by CYP2D6, including thioridazine, tolterodine, venlafaxine, atomoxetine, desipramine, metoprolol, and perphenazine (B1679617) scribd.com.
Investigation of Cross-Reactivity (e.g., with Lidocaine)
The potential for cross-reactivity between tolperisone and lidocaine (B1675312) has been investigated, primarily due to their similar chemical structures and shared mechanism of action, specifically their membrane-stabilizing and voltage-gated sodium channel-blocking properties scribd.comunimore.itebi.ac.uk. This similarity suggests that patients with a known hypersensitivity to lidocaine may be at an increased risk of experiencing a hypersensitivity reaction to tolperisone scribd.comebi.ac.ukwikipedia.org. Therefore, increased caution is advised when tolperisone is administered to such individuals scribd.com.
Comparative studies examining the effects of tolperisone, eperisone (B1215868), and lidocaine on spinal reflexes have demonstrated that all three compounds can attenuate monosynaptic and polysynaptic reflex potentials, as well as excitatory postsynaptic potentials (EPSP) wikipedia.orguni.lu. While tolperisone and eperisone exhibited similar inhibitory effects on reflex components, lidocaine showed a distinct profile, producing weaker depressant effects on monosynaptic reflex potentials compared to polysynaptic ones uni.lu. Despite these mechanistic overlaps, tolperisone has been noted to exert a specific inhibitory effect on certain use-independent sodium channels (Nav1.2, Nav1.3, Nav1.7, and Nav1.8) that are implicated in pain pathways, differentiating its sodium channel blocking actions from those of lidocaine uni.lu.
Safety Considerations in Specific Patient Populations (e.g., Hepatic Impairment, Renal Impairment, Pediatric, Geriatric)
Specific patient populations require particular safety considerations when prescribing tolperisone due to potential alterations in drug pharmacokinetics and increased susceptibility to adverse effects.
Hepatic Impairment: Clinical experience with tolperisone in patients with hepatic impairment is limited, and available data indicate a higher incidence of adverse effects in this group mims.com. Consequently, tolperisone is not recommended for use in patients with severe hepatic impairment mims.comwikidata.org. For individuals with moderate hepatic impairment, individual dose titration and careful monitoring of their clinical status and liver function are advised mims.comwikidata.org.
Renal Impairment: Similarly, limited experience exists regarding tolperisone use in patients with impaired renal function, with observations of a higher incidence of adverse effects mims.com. Given that tolperisone and its metabolites are extensively metabolized and primarily excreted via the kidneys, renal impairment could potentially lead to increased systemic exposure mims.comwikipedia.org. Therefore, its use is not recommended in severe renal impairment, and for moderate impairment, individual dose titration with close monitoring of patient status and renal function is necessary mims.com.
Pediatric Population: Historical data supporting the safety and optimal dosing regimens for tolperisone in children were considered limited and of a lower standard compared to contemporary regulatory requirements fishersci.se. The European Medicines Agency's (EMA) comprehensive review concluded that the benefits of oral tolperisone, when weighed against its risks, are definitively established only for the treatment of post-stroke spasticity in adults fishersci.se. This decision effectively restricts its primary indication to the adult population fishersci.se. While some pediatric use has been documented, there have been reports of excitability in children following the ingestion of high doses of tolperisone mims.com.
Geriatric Population: A reduction in the dosage of tolperisone may be considered for elderly patients mims.com. Post-marketing surveillance data have indicated that approximately 7% of reported hypersensitivity reactions occurred in patients over 65 years of age wikipedia.org.
Regulatory Agency Reviews and Risk-Benefit Assessments (e.g., European Medicines Agency Conclusions)
Regulatory agencies play a critical role in evaluating the safety and effectiveness of medicinal products throughout their lifecycle. On June 21, 2012, the European Medicines Agency (EMA) completed a significant review of tolperisone's safety and effectiveness fishersci.se.
The EMA’s Committee for Medicinal Products for Human Use (CHMP) concluded that the benefits of oral tolperisone-containing medicines continued to outweigh their risks, but critically, their use was restricted to the symptomatic treatment of post-stroke spasticity in adults uni.luebi.ac.ukfishersci.se. This re-evaluation of the risk-benefit profile was influenced by emerging data, particularly regarding hypersensitivity reactions ebi.ac.ukfishersci.se.
Furthermore, the CHMP recommended the revocation of marketing authorizations for all injectable formulations of tolperisone across the European Union fishersci.se. This decision was based on the determination that there was extremely limited data available to adequately support the safety and dosing recommendations for the injectable form, rendering its benefits no longer outweighing the identified risks wikipedia.orgfishersci.se.
Post-Marketing Surveillance and Long-Term Safety Data Analysis
Post-marketing surveillance (PMS), also known as Phase IV trials, is a vital component of pharmacovigilance, involving the ongoing monitoring of drug safety after a medicinal product has been approved and introduced to the market guidetopharmacology.org. The primary objective of PMS is to identify and characterize adverse effects that may be rare, delayed, or not adequately detected during pre-marketing clinical trials due to limited patient exposure or study duration ebi.ac.ukguidetopharmacology.org.
Long-term safety data analysis for tolperisone, derived extensively from post-marketing experience, has consistently highlighted hypersensitivity reactions as the most frequently reported adverse drug reactions wikipedia.orgscribd.com. These reactions have accounted for approximately 50-60% of all spontaneously reported cases in post-marketing databases wikipedia.orgscribd.com. The spectrum of hypersensitivity reactions observed ranges from mild dermatological manifestations, such as erythema, rash, and urticaria, to severe systemic reactions, including angioedema and anaphylactic shock scribd.com. While life-threatening hypersensitivity reactions are considered rare, they have been reported wikipedia.orgscribd.comebi.ac.uk. Factors such as female gender, a history of allergies, or known hypersensitivity to other drugs may increase a patient's risk of developing these reactions scribd.com.
Table 1: Summary of Post-Marketing Hypersensitivity Reactions to Tolperisone
| Type of Reaction | Percentage of All Spontaneous Reports (Approx.) wikipedia.orgscribd.com | Severity | Risk Factors |
| Hypersensitivity Reactions (Overall) | 50-60% wikipedia.orgscribd.com | Varied | Female gender, history of allergies, hypersensitivity to other drugs scribd.com |
| Life-threatening Hypersensitivity Reactions | ~10% of reported hypersensitivity cases wikipedia.org | Severe | As above scribd.com |
| Anaphylactic Shock | 3.6% of hypersensitivity reports ebi.ac.uk | Severe | As above scribd.com |
Structure Activity Relationship Sar and Analog Research
Chemical Structure and Derivatives of Tolperisone (B1682978) Hydrochloride
Tolperisone hydrochloride is a piperidine (B6355638) derivative and an aromatic ketone. Its chemical formula is C16H24ClNO, with a molecular weight of 281.82 g/mol . nih.govresearchgate.netrsc.org The IUPAC name for this compound is 2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride. nih.gov The core structure features a propiophenone (B1677668) backbone with a methyl group at the α-position to the carbonyl and a piperidine ring attached via a methylene (B1212753) linker. nih.govmed-sovet.pro
A notable derivative identified in research is Tolperisone 4-Carboxylic Acid Hydrochloride. This compound's chemical name is 4-(2-Methyl-3-(piperidin-1-yl)propanoyl)benzoic acid hydrochloride. It has a molecular formula of C16H26ClNO5 and a molecular weight of 347.83 g/mol . selleckchem.comgoogle.commedchemexpress.com This derivative incorporates a carboxylic acid moiety on the para-methylphenyl group, representing a metabolic modification or potential analog.
Here is a table summarizing the key chemical properties of this compound and its identified derivative:
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | IUPAC Name | PubChem CID |
| This compound | C16H24ClNO | 281.82 | 2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride | 92965 |
| Tolperisone 4-Carboxylic Acid Hydrochloride | C16H26ClNO5 | 347.83 | 4-(2-Methyl-3-(piperidin-1-yl)propanoyl)benzoic acid hydrochloride | 71752611 |
Enantiomeric Studies and Their Pharmacological Implications
This compound contains a chiral center at the α-carbon to the carbonyl group, and the clinically used form is a racemic mixture. med-sovet.prosfd.siiijls.comnih.gov Studies have established the absolute configurations of its enantiomers: the (-)-tolperisone isomer corresponds to the R-configuration, while the (+)-tolperisone isomer corresponds to the S-configuration. researchgate.netnih.gov
Comparative Analysis with Structurally Related Muscle Relaxants (e.g., Eperisone (B1215868), Lanperisone, Inaperisone, Silperisone)
Tolperisone shares structural and mechanistic similarities with other centrally acting muscle relaxants, including Eperisone, Lanperisone, Inaperisone, and Silperisone. researchgate.netresearchgate.net These compounds primarily exert their effects by blocking voltage-gated sodium and calcium channels, thereby reducing neuronal excitability and muscle tone. researchgate.net
A comparative overview of these structurally related muscle relaxants is provided below:
| Compound Name | Molecular Formula | PubChem CID | Key Structural Differences from Tolperisone | Primary Mechanism of Action Notes |
| Tolperisone | C16H23NO | 5511 | Core structure for comparison | Blocks voltage-gated sodium and calcium channels; inhibits mono- and polysynaptic reflex transmission by both pre-synaptic and post-synaptic mechanisms. researchgate.net Stabilizes nerve membranes and exhibits analgesic activity. nih.govmed-sovet.pro |
| Eperisone | C17H25NO | 3236 | Ethylphenyl group instead of methylphenyl | Decreases muscle spindle sensitivity by inhibiting spontaneous discharge of γ-motor neurons; exhibits vasodilatory action through antagonism of Ca influx. nih.gov Also interacts with voltage-dependent calcium channels and P2X7 receptors. Known for its relatively low incidence of sedation. |
| Inaperisone | C16H23NO | 65860 | Pyrrolidine (B122466) ring instead of piperidine | Functions as a muscle relaxant with reported pharmacological effects on blood flow rate. researchgate.net |
| Lanperisone | C15H18F3NO | 198707 | Pyrrolidine ring; trifluoromethylphenyl group | Exhibits non-selective inhibition on spinal reflexes and involves inhibition of descending noradrenergic tonic facilitation. Reported to have stronger and longer-lasting effects than eperisone. Also acts as a voltage-gated sodium and calcium channel blocker and can induce ferroptosis in cancer cells. |
| Silperisone | C15H24FNSi | 178568 | Organosilicon compound; fluorobenzyl(dimethyl)silyl group | Blocks voltage-gated neuronal sodium and calcium channels, reducing excitatory transmitter release and neuronal excitability. Possesses a potassium channel blocking effect that is stronger than tolperisone's. May cause fewer CNS depressant or motor side effects compared to tolperisone. |
Structurally, the main variations among these compounds lie in the substitutions on the aromatic ring and the nature of the heterocyclic amine. Tolperisone and Eperisone feature a piperidine ring, while Inaperisone and Lanperisone incorporate a pyrrolidine ring. Eperisone differs from tolperisone by having an ethyl group on the phenyl ring instead of a methyl group. Lanperisone introduces a trifluoromethyl group on the phenyl ring and a pyrrolidine ring. Silperisone stands out as an organosilicon compound, replacing a carbon-containing moiety with a silyl (B83357) group, which can significantly influence physicochemical and biochemical properties. rsc.org These structural modifications contribute to variations in their pharmacological profiles, including differences in potency, selectivity towards specific ion channels, and metabolic stability.
Design and Synthesis of Novel this compound Analogs with Modified Pharmacological Profiles
The design and synthesis of novel tolperisone analogs primarily aim to enhance therapeutic benefits, improve safety profiles, or achieve more specific pharmacological actions. One approach involves modifying the existing chemical scaffold to mitigate undesirable properties, such as the formation of genotoxic impurities. For instance, patent literature suggests that introducing an additional substituent at the α-position can block the generation of β-elimination products, such as 4-MMPPO, which is known to be genotoxic. researchgate.net This represents a strategic design effort to produce safer analogs.
Another area of analog research involves the exploration of silicon-containing compounds, exemplified by Silperisone. The "silicon switch" strategy involves replacing one or more carbon atoms with silicon atoms or silicon-containing functional groups. rsc.org This bioisosteric substitution can lead to altered bond lengths and angles, potentially resulting in improved pharmacological potency, modified selectivity towards specific targets, or changes in metabolic rate. rsc.org Sila-substitution can also increase the lipophilicity of a compound, which might enhance its tissue distribution, including across the blood-brain barrier, although it may decrease water solubility. While comprehensive details on the broad "design and synthesis" of novel analogs with radically new pharmacological profiles directly derived from tolperisone are not extensively detailed in general search results, these examples highlight the principles of medicinal chemistry applied to modify existing structures for improved therapeutic characteristics. The ongoing research in centrally acting muscle relaxants continues to explore structural modifications to achieve compounds with better efficacy and safety.
Advanced Analytical Methodologies for Tolperisone Hydrochloride Research
Quantitative Determination in Biological Matrices (Plasma, Cerebrospinal Fluid)
Quantitative analysis of tolperisone (B1682978) hydrochloride in biological matrices is essential for pharmacokinetic studies, bioavailability, and bioequivalence assessments. Due to the complex nature of biological samples, highly sensitive and specific techniques are required.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) has been employed for the quantitative determination of tolperisone in biological fluids, particularly human plasma. These methods often involve meticulous sample preparation to isolate the analyte from the complex biological matrix. For instance, a simple HPLC method has been developed for tolperisone determination in human plasma, utilizing a C18 reversed-phase column researchgate.net. The mobile phase for such applications typically consists of solvents like methanol (B129727) containing glacial acetic acid and 1-hexanesulfonic acid, facilitating effective separation researchgate.net. Samples usually undergo liquid-liquid extraction prior to chromatographic analysis researchgate.net. A newly validated HPLC method for quantifying tolperisone hydrochloride in human plasma is characterized by its simplicity, rapidity, accuracy, and precision, making it a valuable tool for pharmacokinetic and bioequivalence studies wisdomlib.org.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Enhanced Sensitivity and Specificity
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out for its exceptional sensitivity and specificity in quantifying tolperisone in biological matrices like human plasma. This technique is particularly advantageous for detecting low concentrations of the analyte.
One validated LC-MS/MS method for tolperisone in human plasma involves liquid-liquid extraction with methyl t-butyl ether, followed by chromatographic separation on a Luna C18 reversed-phase column nih.gov. The mobile phase comprises a mixture of 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5) and methanol (12:88, v/v), with detection performed in electrospray ionization (ESI) positive ion mode via tandem mass spectrometry nih.gov. This method demonstrated a linearity range of 0.5-300 ng/mL with a correlation coefficient (r) greater than 0.999 nih.gov. The lower limit of quantification (LLOQ) was reported as 0.5 ng/mL using 200 µL of human plasma nih.gov.
Another LC-MS/MS method concurrently determines tolperisone and etodolac (B1671708) in human plasma. This approach also employs liquid-liquid extraction and uses a Zorbax C8 column with a mobile phase of 10.0 mM ammonium formate and acetonitrile (B52724) (40:60, v/v) at pH 3.8 nih.govresearchgate.net. Quantification is achieved by electrospray ionization mass spectrometry in multiple-reaction monitoring (MRM) mode nih.gov. This method effectively quantifies tolperisone within a concentration range of 0.5-200.0 ng/mL nih.gov. The linearity for tolperisone was observed from 10-800 ng/mL, with an R² value ≥ 0.9961 researchgate.net.
Table 1: LC-MS/MS Method Characteristics for this compound in Plasma
| Parameter | Choi et al. (2012) nih.gov | Helmy et al. (2022) nih.govresearchgate.net |
| Sample Preparation | Liquid-liquid extraction with methyl t-butyl ether | Liquid-liquid extraction |
| Column | Luna C18 (2.0mm×50mm, 5μm) | Zorbax C8 (3.5 μm, 50 × 4.6 mm) |
| Mobile Phase | 10mM ammonium formate buffer (pH 3.5) - methanol (12:88, v/v) | 10.0 mM ammonium formate:acetonitrile (40:60, v/v) pH 3.8 |
| Detection Mode | ESI positive ion mode, tandem mass detection | ESI mass spectrometry, multiple-reaction monitoring (MRM) |
| Flow Rate | 250 μL/min | Isocratic mode |
| Retention Time (Tolperisone) | 0.6 min | - |
| Linearity Range (Tolperisone) | 0.5-300 ng/mL | 0.5-200.0 ng/mL; 10-800 ng/mL (R² ≥ 0.9961) |
| LLOQ (Tolperisone) | 0.5 ng/mL (using 200 μL plasma) | - |
| Intra-day Precision (% CV) | Within acceptable limits | ≤12.3% (overall); ≤4.1% (for 10-800 ng/mL range) nih.govresearchgate.net |
| Inter-day Precision (% CV) | Within acceptable limits | ≤12.3% (overall); ≤5.7% (for 10-800 ng/mL range) nih.govresearchgate.net |
| Accuracy (Bias / % Recovery) | Within acceptable limits | ±5.0% (overall); ±11.4% (intra-day bias); ±8.4% (inter-day bias); 95% recovery nih.govresearchgate.net |
Quantification in Pharmaceutical Formulations and Bulk Material
For quality control and manufacturing, the quantification of this compound in pharmaceutical formulations and bulk material requires methods that are accurate, precise, and robust, often simpler than those for biological matrices.
UV Spectrophotometric Techniques
UV spectrophotometry is a widely utilized and economical method for the quantification of this compound in bulk and pharmaceutical dosage forms. Multiple methods have been developed using this technique.
One method measures the absorbance of this compound at 260 nm, employing purified water as a solvent sphinxsai.comresearchgate.net. This method demonstrated linearity in the concentration range of 3-18 µg/mL with a high regression coefficient (0.999) sphinxsai.comresearchgate.net. The limits of detection (LOD) and quantitation (LOQ) were found to be 0.032 µg/mL and 0.096 µg/mL, respectively sphinxsai.comresearchgate.net. Another UV spectrophotometric method, a first-order derivative technique, was developed and validated for tolperisone in bulk and dosage forms jchps.com. This method showed linearity from 10-50 µg/mL jchps.com. Furthermore, simultaneous estimation of this compound and diclofenac (B195802) sodium has been achieved using UV spectrophotometry, with measurements at 261 nm for this compound and a linearity range of 6-21 µg/mL ajrconline.orgrjptonline.org. Three distinct UV spectrophotometric methods (zero order, first order derivative, and area under curve) are also reported, all showing linearity in the concentration range of 5-40 µg/mL .
Table 2: UV Spectrophotometric Method Parameters for this compound
| Parameter | Koladiya et al. (2012) sphinxsai.comresearchgate.net | Patel et al. (2016) jchps.com | Desai et al. (2012/2013) ajrconline.orgrjptonline.org | Solanki et al. (2013) |
| Wavelength (nm) | 260 | First derivative | 261 | 260 (zero order), 247 (first derivative), 250-271 (AUC) |
| Solvent | Purified water | Distilled water | Distilled water | Methanol/distilled water (1:3) |
| Linearity Range (µg/mL) | 3-18 | 10-50 | 6-21 | 5-40 |
| Regression Coefficient (r²) | 0.999 | 0.999 | - | Satisfactory |
| LOD (µg/mL) | 0.032 | - | - | - |
| LOQ (µg/mL) | 0.096 | - | - | - |
| % Recovery | 99.09-101.26 | Reasonable | 100.43 ± 0.22 | Close to 100 |
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique for the quantification of this compound in pharmaceutical formulations and bulk materials, offering advantages in terms of simplicity and cost-effectiveness.
An HPTLC method for the simultaneous estimation of this compound and paracetamol in tablets utilized a mobile phase consisting of chloroform, toluene, methanol, and acetic acid wisdomlib.org. Densitometric evaluation was performed at 254 nm, yielding Rf values of 0.65 for this compound and 0.47 for paracetamol, indicating clear separation wisdomlib.org. Another validated HPTLC method for this compound in bulk and dosage forms employs silica (B1680970) gel precoated aluminum plate 60F254 as the stationary phase and a mobile phase composed of chloroform:acetone:toluene (6:2:2, v/v/v) ijraps.inijraps.in. Detection in this method was carried out at 265 nm ijraps.inijraps.in. The linearity range for this method was established from 50-600 ng/band, with a limit of detection (LOD) of 10 ng/band and a limit of quantitation (LOQ) of 30 ng/band ijraps.in. Accuracy studies showed satisfactory recoveries ranging from 99.26% to 99.87% ijraps.in.
Method Validation Parameters for Research and Quality Control
The validation of analytical methods for this compound, in accordance with guidelines such as those from the International Conference on Harmonization (ICH), is crucial to ensure their reliability and suitability for intended applications in both research and quality control sphinxsai.comjchps.comwisdomlib.orgijraps.inijraps.injpionline.orgnih.gov. Key validation parameters include:
Accuracy: This measures the closeness of agreement between the test result and the accepted reference value. It is typically determined through recovery studies, where known amounts of the analyte are added to samples, and the percentage recovered is calculated sphinxsai.comresearchgate.netajrconline.orgijraps.injpionline.orgresearchgate.netmdpi.com. Acceptable recovery rates typically fall within 98-102% for pharmaceutical analysis . For LC-MS/MS, mean accuracy and precision for intra- and inter-day validation are assessed nih.govnih.gov.
Precision: This parameter evaluates the agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as repeatability (intra-day) and intermediate precision (inter-day) and assessed by calculating the percentage relative standard deviation (% RSD) sphinxsai.comwisdomlib.orgijraps.injpionline.org. A % RSD value below 2% is generally considered indicative of good precision for chromatographic and spectrophotometric methods sphinxsai.comjpionline.org. For LC-MS/MS, intra- and inter-day coefficient of variations (CVs) are reported, with acceptable limits often specified nih.govresearchgate.net.
Linearity: Linearity establishes the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range sphinxsai.comresearchgate.netjchps.comajrconline.orgwisdomlib.orgijraps.injpionline.org. This is typically demonstrated through a calibration curve and assessed by the correlation coefficient (r or R²) nih.govresearchgate.netsphinxsai.comresearchgate.netjpionline.org. A correlation coefficient not less than 0.999 is generally considered acceptable nih.gov.
Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified. The LOQ is the lowest concentration of an analyte that can be quantified with acceptable accuracy and precision sphinxsai.comresearchgate.netijraps.injpionline.orgnih.gov. These limits are crucial for understanding the sensitivity of the method, particularly for biological samples where low concentrations may be encountered nih.gov. Specific values for LOD and LOQ are reported across various methods, for example, 0.032 µg/mL and 0.096 µg/mL for UV spectrophotometry sphinxsai.comresearchgate.net, and 10 ng/band and 30 ng/band for HPTLC ijraps.in. For LC-MS/MS, the lower limit of quantification (LLOQ) is a critical parameter, with values as low as 0.5 ng/mL reported for tolperisone in plasma nih.gov.
Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or excipients in pharmaceutical formulations sphinxsai.comjchps.comijraps.injpionline.orgnih.gov. It ensures that the signal measured corresponds solely to the analyte of interest.
Robustness: This refers to the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters, demonstrating its reliability under normal usage jpionline.org.
Table 3: Common Validation Parameters and Illustrative Data
| Parameter | UV Spectrophotometry (Example) sphinxsai.comresearchgate.net | HPTLC (Example) ijraps.in | HPLC (Example) | LC-MS/MS (Example) nih.gov |
| Linearity | 3-18 µg/mL (r²=0.999) | 50-600 ng/band | 5-60 μg/mL (r=0.9992) | 0.5-300 ng/mL (r>0.999) |
| Accuracy | 99.09-101.26% Recovery | 99.26-99.87% Recovery | >98% Recovery | Within acceptable limits |
| Precision | %RSD < 2% | Low variability | %RSD < 2% | Intra-day CV ≤4.1%, Inter-day CV ≤5.7% (for specific range) researchgate.net |
| LOD | 0.032 µg/mL | 10 ng/band | Reported (e.g., 0.406 µg/mL) jpionline.org | Reported (e.g., 0.5 ng/mL LLOQ) nih.gov |
| LOQ | 0.096 µg/mL | 30 ng/band | Reported (e.g., 1.232 µg/mL) jpionline.org | - |
Degradation Product Analysis and Stability-Indicating Methods
Stability studies, particularly forced degradation studies, are indispensable for understanding the inherent stability of a drug substance and its formulation under various stress conditions. These studies facilitate the identification of potential degradation products, elucidation of degradation pathways, and development of stability-indicating analytical methods. nih.govmims.com
This compound has been subjected to comprehensive forced degradation studies under diverse stress conditions, including hydrolytic (acidic, alkaline, neutral/water), oxidative, thermal, and photolytic environments. These studies have revealed that this compound is susceptible to degradation under several of these conditions. nih.govmims.comindiamart.comvulcanchem.com
Forced Degradation Findings this compound demonstrates susceptibility to degradation under hydrolytic conditions, specifically in the presence of alkali, acid, and water. nih.govmims.comindiamart.comvulcanchem.com Oxidative stress, often induced by hydrogen peroxide, also leads to significant degradation. nih.govmims.comindiamart.comvulcanchem.comwikipedia.org Thermal stress (elevated temperatures) and photolytic degradation (exposure to UV light or direct sunlight) have also been shown to induce degradation. nih.govmims.comindiamart.comwikipedia.orgontosight.ai The extent of degradation can vary depending on the specific conditions and duration of exposure. For instance, in one study, acid degradation resulted in 2.4% degradation, alkali degradation in 4.77%, peroxide degradation in 1.6%, and thermal degradation in 1.8% of this compound. wikipedia.org Another study indicated considerable degradation under base hydrolysis, water hydrolysis, and oxidation, with mass balance found to be close to 100%, indicating that degradation products were accounted for. mims.com
The major degradation products and impurities identified in forced degradation studies or during synthesis include piperidine (B6355638) hydrochloride, 4-methylpropiophenone, 2-tolperisone hydrochloride (an isomer), 3-tolperisone hydrochloride (an isomer), and vinyl ketone (also known as impurity E). fishersci.cawikipedia.org An impurity referred to as "2-methylhydroxy impurity" has also been reported. wikipedia.org
Table 1: Summary of Forced Degradation Conditions and Susceptibility of this compound
| Stress Condition | Observed Degradation | Key Findings / Remarks | Source |
| Acid Hydrolysis | Susceptible | Efficiently separated from degradants; 2.4% degradation reported in one study. | nih.govwikipedia.org |
| Alkali Hydrolysis | Susceptible | Efficiently separated from degradants; 4.77% degradation reported in one study; considerable degradation observed. | nih.govmims.comindiamart.comwikipedia.org |
| Neutral/Water Hydrolysis | Susceptible | Degradation observed; considerable degradation in water hydrolysis. | mims.comindiamart.com |
| Oxidative Stress | Susceptible | Efficiently separated from degradants; 1.6% degradation reported in one study; drug susceptible to oxidation. | nih.govmims.comindiamart.comvulcanchem.comwikipedia.org |
| Thermal Degradation | Susceptible | Efficiently separated from degradants; 1.8% degradation reported in one study; drug susceptible to thermolysis. | nih.govmims.comindiamart.comwikipedia.orgontosight.ai |
| Photolytic Degradation | Susceptible | Degradation observed under direct sunlight/UV light. | nih.govmims.comvulcanchem.comontosight.ai |
Stability-Indicating Analytical Methodologies To monitor the stability of this compound and quantify its degradation products, several stability-indicating analytical methods have been developed and validated according to ICH guidelines. nih.govmims.comindiamart.comvulcanchem.comwikipedia.orgwikipedia.orgnih.govfishersci.ca These methods are designed to separate the active pharmaceutical ingredient from its degradation products and excipients, ensuring accurate quantification.
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most frequently utilized technique for stability-indicating assays of this compound. Numerous RP-HPLC methods have been developed employing C18 columns with various mobile phase compositions (e.g., mixtures of buffers, acetonitrile, methanol, triethylamine, orthophosphoric acid, or trifluoroacetic acid) and detection wavelengths (commonly in the UV range, such as 250 nm, 260 nm, 264 nm, 265 nm, and 290 nm). nih.govmims.comindiamart.comvulcanchem.comwikipedia.orgnih.govfishersci.canih.gov These methods have demonstrated good separation of tolperisone from its degradation products, as well as linearity, accuracy, and precision. nih.govmims.comindiamart.comfishersci.ca Detection limits (LOD) for this compound and its impurities have been reported, for example, LOD for this compound at 0.406 µg/ml and for impurities as low as 0.19 µg/mL. nih.govmims.com
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC methods have also been developed for the estimation of this compound and its impurities. wikipedia.orgontosight.ai These methods typically use silica gel precoated aluminum plates as the stationary phase and various solvent systems (e.g., chloroform:acetone:toluene or methanol:toluene:ethyl acetate) as the mobile phase. Detection is often carried out using densitometry at specific wavelengths. wikipedia.orgontosight.ai HPTLC methods offer simplicity and cost-effectiveness for stability assessment. wikipedia.org
Liquid Chromatography-Mass Spectrometry (LC-MS): While less commonly detailed for general degradation profiling, LC-MS methods have been employed for the specific determination of certain impurities, such as piperidine hydrochloride, offering high sensitivity and specificity in impurity identification and quantification. fishersci.ca
Table 2: Identified Impurities and Degradation Products of this compound
| Compound Name | PubChem CID |
| This compound | 92965 |
| Piperidine hydrochloride | 2723721 |
| 4-Methylpropiophenone | 21429 |
| 2-methyl-1-(4-methylphenyl)-propenone (Vinyl ketone / Impurity E) | 13245047 |
| Hydroxymethyl this compound (Possible related impurity) | 71777520 |
| Isomeric Impurity (2-Tolperisone)¹ | Not available |
| Isomeric Impurity (3-Tolperisone)¹ | Not available |
¹ Specific PubChem CIDs for the hydrochloride salts of these positional isomers (2-tolperisone hydrochloride and 3-tolperisone hydrochloride) were not found in the referenced databases. They are described as impurities in the final product of tolperisone synthesis. fishersci.canih.gov
Innovations in Drug Delivery and Formulation Research for Tolperisone Hydrochloride
Development of Sustained-Release Formulations
The development of sustained-release (SR) formulations for Tolperisone (B1682978) HCl is a primary focus to reduce dosing frequency and maintain stable drug levels in the bloodstream ijper.orgresearchgate.netresearchgate.netrjpdft.comrjpdft.com. Various approaches have been explored, predominantly involving matrix tablets and floating drug delivery systems.
Matrix Tablets: Sustained-release matrix tablets of Tolperisone HCl have been successfully prepared using wet granulation methods. Key polymers employed in these formulations include hydrophilic Hydroxypropyl Methylcellulose (HPMC K100) and hydrophobic Ethyl Cellulose (B213188) (EC) ijper.orgresearchgate.netresearchgate.net. Studies have demonstrated that the combination of HPMC K100 and EC can effectively sustain drug release for over 12 hours. It has been observed that increasing the proportion of the water-insoluble Ethyl Cellulose in the formulation leads to a decrease in the drug release rate, indicating a direct relationship between polymer concentration and release kinetics ijper.orgresearchgate.netresearchgate.net.
A summary of typical polymer combinations and their effects on drug release in matrix tablets is presented in Table 1.
| Polymer Combination (Example) | Formulation Method | Observed Release Duration | Key Release Modulating Factor | Reference |
| HPMC K100 & Ethyl Cellulose | Wet Granulation | >12 hours | Amount of Ethyl Cellulose | ijper.orgresearchgate.net |
Floating Drug Delivery Systems (FDDS): Gastroretentive drug delivery systems (GRDDS), such as floating tablets, have emerged as a promising strategy to prolong the gastric residence time of Tolperisone HCl, especially given its better stability in acidic media (pH < 4.5) ijpsjournal.comijpsjournal.com. These systems aim to continuously release the drug in the stomach and/or upper gastrointestinal tract, thereby improving oral controlled delivery and ensuring optimal bioavailability by utilizing the drug's absorption window ijpsjournal.comijpsjournal.com.
Floating tablets of Tolperisone HCl have been prepared using direct compression methods, incorporating various polymers and gas-generating agents. Polymers such as HPMC K100M, Polyethylene oxide (PEO N12K), Xanthan Gum, Guar Gum, Chitosan, and Carbopol 71G have been utilized ijpsjournal.comijpsjournal.cominventi.inijcrt.org. Sodium bicarbonate is commonly included as a gas-generating agent to achieve buoyancy ijpsjournal.comijpsjournal.comijcrt.org. Formulations have shown floating lag times as low as 32.27 ± 1.89 seconds and total floating times exceeding 12 hours, with some extending up to 24 hours rjpdft.comijpsjournal.cominventi.inijcrt.orgrjptonline.org.
Research findings indicate that the concentration of polymers and the gas-generating agent significantly influence the floating lag time, total floating time, and cumulative drug release ijpsjournal.comijpsjournal.cominventi.in. For instance, optimized formulations combining sodium alginate (6.25% w/w) and HPMC K100M (18.75% w/w) extended Tolperisone HCl release up to 12 hours with a floating lag time of 58 ± 0.71 seconds rjptonline.org.
A summary of polymers and their role in floating tablet formulations is given in Table 2.
| Polymer Type | Role in Formulation | Observed Effect on Release/Floating | Reference |
| HPMC K100M, PEO N12K | Matrix Former | Sustained release, controlled CDR | inventi.in |
| Xanthan Gum, Guar Gum | Matrix Forming Material | Sustained release up to 24 hours | ijpsjournal.comijpsjournal.com |
| Sodium Alginate, HPMC K100M | Combination for Extended Release | Extended release up to 12 hours | rjptonline.org |
| Chitosan, Carbopol 71G | Rate-controlling Polymer | Effective drug release control | ijcrt.org |
| Sodium Bicarbonate (Gas Agent) | Buoyancy Inducer | Achieves floating property | ijpsjournal.comijpsjournal.comijcrt.org |
Polymer-Based Delivery Systems and Release Kinetics Studies
Beyond traditional tablets, polymer-based microparticulate and nanoparticulate systems offer advanced strategies for controlled and sustained delivery of Tolperisone HCl, enabling precise release kinetics.
Microspheres: Floating microspheres of Tolperisone HCl have been developed to achieve controlled release and extended gastric residence time. These microspheres are typically prepared using nonaqueous solvent evaporation or emulsion solvent evaporation techniques asiapharmaceutics.infowjpr.netamazonaws.comresearchgate.net. Key polymers used include porous calcium silicate (B1173343) (Florite), Ethyl cellulose (EC), HPMC 15 cPs, Eudragit RS100, and Eudragit S100 asiapharmaceutics.infowjpr.netamazonaws.comresearchgate.net.
Studies have shown that these microspheres can achieve high entrapment efficiencies, often greater than 80%, and excellent buoyancy, with 85% to 98% buoyancy maintained after 12 hours asiapharmaceutics.info. The particle size of these microspheres typically ranges from 56.68 µm to 87.50 µm for emulsion solvent evaporation methods wjpr.netamazonaws.com and 300 to 500 µm for nonaqueous solvent evaporation techniques asiapharmaceutics.inforesearchgate.net.
Regarding release kinetics, formulations employing porous calcium silicate, Ethyl cellulose, and HPMC 15 cPs have demonstrated drug release profiles that follow the Higuchi model, suggesting a diffusion-controlled release mechanism from the polymer matrix asiapharmaceutics.info. Other microsphere formulations, particularly those using Ethyl cellulose, Eudragit RS100, and Eudragit S100, have shown to follow first-order kinetics wjpr.netamazonaws.com.
A summary of microsphere characteristics and release kinetics is provided in Table 3.
| Polymer System | Preparation Method | Entrapment Efficiency | Buoyancy (at 12h) | Release Kinetics Model | Reference |
| Florite, EC, HPMC 15 cPs | Nonaqueous Solvent Evaporation | >80% | 85-98% | Higuchi Model | asiapharmaceutics.info |
| EC, Eudragit RS100, S100 | Emulsion Solvent Evaporation | 69.12-82.64% | Floating for 12h | First-Order Kinetics | wjpr.netamazonaws.com |
Nanoparticles: Nanoparticle-based formulations of Tolperisone have also been explored, demonstrating promising results for enhanced drug delivery. These systems are designed to offer efficient drug encapsulation, sustained drug release, and improved cellular uptake compared to conventional formulations irjmets.com. Polymeric nanoparticles (PNPs) are particularly versatile due to their biocompatibility and ability to encapsulate various therapeutic agents, enabling controlled release and potentially improving efficacy while minimizing side effects mdpi.com. While specific detailed research findings on release kinetics models for Tolperisone nanoparticles are less prevalent in the provided snippets, the general principles of PNPs suggest their potential for tailored release profiles irjmets.commdpi.com.
Optimization of Bioavailability and Pharmacokinetic Profiles through Formulation Strategies
Optimizing the bioavailability and pharmacokinetic profiles of Tolperisone HCl is crucial due to its short half-life and the desire to reduce administration frequency ijper.orgresearchgate.netresearchgate.netrjpdft.comsciforschenonline.orgrjpdft.comsciforschenonline.org. Formulation strategies primarily focus on extending the drug's presence in the absorption window and enhancing its dissolution and permeation characteristics.
Solubility and Dissolution Rate Enhancement: While Tolperisone HCl is classified as a Class-I drug (high solubility, high permeability) sciforschenonline.orgsciforschenonline.orgijprajournal.com, formulation strategies can still impact its effective solubility and dissolution rate, especially in the context of controlled release systems or alternative delivery routes. Solid dispersion techniques, for instance, are widely recognized methods to enhance the dissolution rate and bioavailability of certain drugs ijrpr.comrjpdft.com. Although Tolperisone HCl exhibits good solubility, solid dispersions have been explored, particularly for topical gel formulations, to prevent or avoid first-pass metabolism, which can otherwise limit its oral bioavailability to around 17% ijrpr.com.
Influence of Excipients and Formulation Design: The careful selection and proportion of excipients play a critical role in optimizing the pharmacokinetic profile of Tolperisone HCl.
Polymers: Hydrophilic matrix-forming polymers like Methocel (HPMC K100M) can significantly retard drug release, and their concentration directly influences the release rate sciforschenonline.orgsciforschenonline.org.
Channeling Agents: The inclusion of channeling agents, such as lactose (B1674315), in matrix tablets can enhance drug release by forming channels within the matrix, facilitating dissolution and diffusion of the drug sciforschenonline.org. Increasing the amount of lactose has been shown to increase the drug release rate sciforschenonline.org.
Film Coating: Film-coated tablets, incorporating different grades of HPMC as a matrix-forming polymer, have been explored with the objective of improving bioavailability and achieving sustained therapeutic benefits ijprajournal.com. This also helps in maintaining tablet integrity.
Combination Formulations: Bilayer tablets, combining Tolperisone HCl with other active pharmaceutical ingredients like Diclofenac (B195802) sodium, have been designed. In such systems, optimizing the polymer content and channeling agents in each layer is crucial for achieving desired controlled release and maximizing the efficacy of the combination sciforschenonline.orgsciforschenonline.org.
The objective of these formulation innovations is to provide a more uniform drug delivery, thereby reducing fluctuations in plasma drug concentration and potentially leading to enhanced therapeutic effectiveness and improved patient adherence ijper.orgresearchgate.netresearchgate.netrjpdft.comrjpdft.com.
Future Directions and Emerging Research Avenues for Tolperisone Hydrochloride
Exploration of New Therapeutic Indications and Repurposing Opportunities (e.g., Neuropathic Pain)
Tolperisone (B1682978) hydrochloride is being investigated for new therapeutic indications beyond its traditional use in spasticity and muscle spasms. A significant area of emerging research is its potential in treating neuropathic pain nih.govnih.gov. Neuropathic pain is characterized by damage to the somatosensory nervous system, leading to central sensitization and symptoms like allodynia nih.gov.
Preclinical studies have shown that acute oral administration of tolperisone can alleviate mechanical allodynia in rat models of neuropathic pain, such as those induced by partial sciatic nerve ligation (pSNL) nih.govnih.govmdpi.comresearchgate.net. This effect has been found to be comparable to that of pregabalin (B1679071), a first-line medication for neuropathy nih.govnih.govmdpi.com. Tolperisone's ability to inhibit the release of glutamate (B1630785) from rat brain synaptosomes, primarily by blocking voltage-dependent sodium channels, contributes to its antinociceptive effect in neuropathic pain nih.govresearchgate.netmdpi.com. This mechanism, distinct from pregabalin's effect on glutamate release, suggests that tolperisone could be a valuable non-opioid therapeutic option for managing neuropathic pain nih.govmdpi.comresearchgate.net.
Additionally, tolperisone has been explored for other conditions, including peripheral vascular disease, multiple sclerosis, and tension headache nih.gov. Recent preclinical studies also indicate a potential for repurposing tolperisone in oncology. Research has shown that tolperisone can inhibit cell growth and induce cell death in human cancer cell lines, potentially by hyperactivating unfolded protein responses (UPR) and targeting histone lysine-specific demethylase 1 (LSD1) nih.gov. This suggests its potential as a synergistic agent with proteasome inhibitors and in immunotherapy by reprogramming M2 macrophages into an M1 phenotype nih.gov.
Advanced Studies on Specific Ion Channel Interactions and Subtype Selectivity
The primary mechanism of action for tolperisone hydrochloride involves its inhibitory effect on voltage-gated sodium (NaV) and calcium (CaV) channels nih.govontosight.aipatsnap.comnih.govpatsnap.comdrugbank.comwikidoc.orgclinicalcasereportsint.com. Advanced studies are focusing on understanding the specific interactions with different ion channel subtypes and their functional consequences.
Tolperisone has been shown to depress voltage-dependent sodium currents in sciatic nerves and block sodium currents in oocytes expressing NaV1.6 and NaV1.8 α-subunits nih.gov. A comparative study highlighted tolperisone's effects on seven different voltage-dependent sodium channel isoforms (NaV1.2, NaV1.3, NaV1.4, NaV1.5, NaV1.6, NaV1.7, and NaV1.8), noting differences in isoform specificity compared to lidocaine (B1675312) nih.govnih.gov. For instance, tolperisone exhibited the lowest IC50 (49 μmole/L) for NaV1.8, an isoform crucial in peripheral nerves, while its IC50 for NaV1.3 (802 μmole/L), important in the central nervous system, was significantly higher nih.gov. Tolperisone has a specific inhibitory effect on use-independent sodium channels (NaV1.2, NaV1.3, NaV1.7, and NaV1.8) linked to pain nih.gov.
Beyond sodium channels, tolperisone also exhibits N-type calcium channel blocking activity nih.gov. These actions contribute to its ability to attenuate spinal reflexes and inhibit descending reticulo-spinal projections nih.gov. The dual blockade of voltage-gated sodium and calcium channels is crucial for its muscle relaxant and analgesic effects, reducing neuronal excitability and the transmission of abnormal nerve impulses patsnap.compatsnap.com. Further research aims to precisely map these interactions to develop more targeted applications and potentially new derivatives with enhanced subtype selectivity.
Pharmacogenomics and Personalized Medicine Approaches to Optimize Therapy
Pharmacogenomics research aims to understand how genetic variations influence an individual's response to this compound, paving the way for personalized medicine. Early findings have indicated significant interindividual differences in the pharmacokinetics of oral tolperisone, specifically in the area under the curve (AUC) and maximum concentration (Cmax) in plasma nih.gov. These variations suggest that individualizing the dose of this compound might be necessary to optimize its pharmacological effect nih.gov.
While specific genetic markers for tolperisone response are still under active investigation, studies involving its metabolism provide some insights. Tolperisone is extensively metabolized in the liver, with elimination primarily through the kidneys ontosight.aiwikidoc.orgalkemlabs.com. Pharmacokinetic interaction studies suggest that tolperisone co-administration may increase the blood levels of drugs predominantly metabolized by CYP2D6, such as thioridazine, tolterodine, venlafaxine, and others europa.eu. This implies that variations in CYP2D6 activity due to genetic polymorphisms could impact tolperisone's efficacy and interaction profile, suggesting a role for pharmacogenomic testing in predicting patient response and guiding dose adjustments to improve treatment outcomes and minimize adverse effects.
Investigation of Novel Molecular Targets and Signaling Pathways
Beyond its well-established ion channel modulation, research is exploring novel molecular targets and signaling pathways through which this compound exerts its therapeutic effects. While voltage-dependent sodium and calcium channels are central to its action, the exact molecular mechanisms remain partially obscured nih.govpatsnap.comnih.gov.
Recent findings suggest that tolperisone exhibits membrane-stabilizing properties and can interfere with the function of monoamine neurotransmitters like serotonin (B10506) and noradrenaline, which are involved in muscle relaxation and pain perception patsnap.com. These actions contribute to its muscle-relaxing effects. Furthermore, tolperisone is believed to inhibit polysynaptic reflexes in the spinal cord, reducing involuntary muscle activity patsnap.com. Its local anesthetic properties, by blocking peripheral nerve conduction, also contribute to pain relief associated with muscle spasms patsnap.comclinicalcasereportsint.comalkemlabs.com.
Emerging research has also identified histone lysine-specific demethylase 1 (LSD1) as a potential molecular target, linking tolperisone to the modulation of unfolded protein responses (UPR) and suggesting a role in cancer therapy nih.gov. This indicates a broader biological activity for tolperisone beyond neuromuscular function, opening avenues for investigating its impact on cellular stress responses and epigenetic regulation. Further studies are crucial to elucidate these complex interactions and identify additional targets and pathways that could lead to new therapeutic applications.
Long-Term Efficacy and Safety Research in Diverse Patient Cohorts
While this compound has been in clinical use for decades, ongoing research aims to gather more comprehensive data on its long-term efficacy and safety in diverse patient cohorts. This includes evaluating its sustained benefits in chronic conditions and across various demographics. Studies have demonstrated the efficacy of tolperisone in conditions like central post-stroke spasticity and painful reflex muscle spasms nih.gov. For instance, a study on post-stroke spasticity showed a significant reduction in spasticity on the Ashworth scale in patients treated with tolperisone over 12 weeks nih.gov. Long-term efficacy in conditions such as neurolathyrism has also been reported, with subjective improvements observed after 12 weeks of daily administration nih.gov.
Future research is expected to include long-term observational studies and post-market surveillance to track the sustained effectiveness and any emerging patterns of response in real-world settings. This includes further investigation into its effects in specific populations, such as the elderly or those with co-morbidities, to ensure tailored and effective treatment strategies.
Development of Combination Therapies and Synergistic Effects
Studies have shown that combining this compound with diclofenac (B195802) sodium, an NSAID, provides enhanced relief from pain and muscle spasms servocarelifesciences.in. Tolperisone acts as a muscle relaxant, while diclofenac sodium reduces pain and inflammation, leading to a combined therapeutic effect servocarelifesciences.in. Similarly, differential chemoreactome analysis has been employed to identify optimal synergistic combinations of tolperisone with various NSAIDs (e.g., dexketoprofen, etoricoxib, meloxicam, naproxen, and diclofenac) to maximize efficacy and safety in conditions like painful muscle hypertonia ima-press.netima-press.net.
Moreover, research is exploring combinations with other classes of drugs, such as pregabalin for neuropathic pain. A preclinical study demonstrated that the acute oral co-administration of tolperisone and pregabalin, both at sub-analgesic doses, provided superior analgesia and reduced side effects in rat models of neuropathic pain compared to either drug alone mdpi.com. This synergistic effect is attributed to their distinct mechanisms of action: tolperisone as a sodium channel blocker and pregabalin as a calcium channel blocker, leading to a dual blockade effect mdpi.com. These findings underscore the potential for multimodal analgesia strategies to enhance treatment benefits and minimize adverse effects.
Addressing Unmet Medical Needs and Bridging Gaps in Existing Research
This compound, while effective in its established indications, still presents opportunities to address unmet medical needs and bridge gaps in current research. One significant area is the development of non-sedating muscle relaxants. Unlike many conventional skeletal muscle relaxants, tolperisone is notably associated with a low potential for sedation and cognitive impairment, making it a promising alternative, particularly for patients requiring treatment during daily activities nih.govtandfonline.commarccure.com. This characteristic addresses a key unmet need for patients who cannot tolerate the sedative effects of other muscle relaxants.
Further research is needed to fully characterize its antinociceptive effect across various chronic pain entities beyond muscle spasms, especially where its ion channel blocking properties might be beneficial researchgate.net. There is also a continuous need for high-standard clinical trials (placebo-controlled, randomized, double-blind) to solidify the evidence for its efficacy in a wider range of conditions and diverse patient populations nih.gov. Bridging these gaps will involve further investigation into its precise mechanisms of action in complex pain syndromes and exploring its utility in conditions where current treatments are suboptimal or associated with significant side effects. The potential for repurposing tolperisone in areas like oncology also highlights an avenue to address unmet needs in cancer therapy by exploring novel mechanisms nih.gov.
Q & A
Q. What solvents are recommended for dissolving Tolperisone hydrochloride in experimental settings, and how does solubility impact formulation design?
this compound exhibits varying solubility in common laboratory solvents: 20 mg/mL in ethanol, 10 mg/mL in DMSO and PBS (pH 7.2), and 2 mg/mL in DMF . Researchers should select solvents based on experimental requirements (e.g., biocompatibility for in vitro assays or miscibility for chromatographic analysis). Pre-solubilization in DMSO is common for cell-based studies, but residual solvent toxicity must be evaluated. For parenteral formulations, PBS solubility data guide isotonic buffer preparation.
Q. What analytical techniques are used to verify the identity and purity of this compound?
Key methods include:
- UV-Vis spectroscopy : Specific absorbance at 257 nm (E1%1cm = 555–585) in ethanol confirms identity .
- Colorimetric tests : Reaction with 1,3-dinitrobenzene and NaOH produces a red color; iodine TS yields a red-brown precipitate .
- Heavy metal testing : Limits ≤20 ppm via Method 2 (USP) .
- Piperidine hydrochloride impurity analysis : Quantified using isooctane/carbon disulfide extraction and UV detection .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Impermeable gloves (tested for breakthrough time), respiratory filters for aerosol control, and eye protection .
- Storage : Tightly sealed containers in well-ventilated areas at room temperature .
- Disposal : Avoid drainage into water systems; follow hazardous waste regulations due to aquatic toxicity (water hazard level 1) .
- Acute toxicity Oral LD₅₀ (rat) = 1,450 mg/kg; skin/eye irritation necessitates immediate rinsing .
Advanced Research Questions
Q. How can researchers investigate the binding mechanism of this compound with human serum albumin (HSA)?
- Spectroscopic methods : Static fluorescence quenching (λex = 280 nm, λem = 340 nm) reveals binding constants (~10⁴ M⁻¹) and thermodynamic parameters (ΔG° < 0 indicates spontaneity) .
- Circular dichroism (CD) : Far-UV CD shows increased α-helix content in HSA upon binding, suggesting structural stabilization .
- Isothermal titration calorimetry (ITC) : Quantifies hydrophobic interactions and hydrogen bonding as dominant forces .
- Molecular docking : Predicts binding in subdomain IIA (Sudlow site I), with key residues K199 and H242 involved .
Q. What experimental models assess this compound’s efficacy as a sodium channel blocker?
- In vitro electrophysiology : Voltage-clamp studies on Nav1.6 channels (heterologously expressed) show inhibition of sodium currents .
- Ex vivo neuromuscular preparations : Frog sciatic nerve-gastrocnemius models measure reduced muscle twitch responses .
- In vivo pain models : Rat experiments using jaw-muscle hyperalgesia (VAS pain scores) validate antispastic effects .
Q. How does this compound compare to other muscle relaxants like pridinol mesilate in preclinical studies?
- Comparative efficacy : Tolperisone (5.9 cm VAS pain score) outperforms pridinol (6.8 cm) and placebo (6.6 cm) in reducing experimental jaw-muscle pain .
- Mechanistic differences : Tolperisone lacks pridinol’s significant pressure pain threshold (PPT) reduction, suggesting distinct modulation of nociceptive pathways .
Q. What formulation strategies enhance the stability of this compound in solid dosage forms?
- Double compression coating : Protects the core from moisture degradation, critical for hygroscopic hydrochloride salts .
- Excipient compatibility : Use non-reactive fillers (e.g., microcrystalline cellulose) and desiccants (silica gel) in blister packaging .
Methodological Considerations
Q. How should researchers design dose-response studies for this compound’s antispastic effects?
- Animal models : Use spinal cord injury (SCI) rats with spastic paralysis; assess muscle tone via electromyography (EMG) .
- Dosing range : 10–100 mg/kg (oral) based on LD₅₀ safety margins .
- Endpoint selection : Measure H-reflex inhibition and locomotor recovery (BBB scale) .
Q. What in vitro assays evaluate Tolperisone’s impact on cytochrome P450 (CYP) enzymes for drug-drug interaction studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
